7-Hydroxyloxapine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDISFPIIFJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190575 | |
| Record name | 7-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-75-7 | |
| Record name | 7-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Hydroxyloxapine: Pharmacodynamic Distinction and Biotransformation Mechanics
Executive Summary
7-Hydroxyloxapine (7-OH-Loxapine) is a pharmacologically active metabolite of the antipsychotic loxapine, a member of the dibenzoxazepine class.[1] While loxapine is often classified as a mid-potency typical antipsychotic, its metabolite profile—specifically 7-OH-Loxapine—exhibits receptor binding characteristics more aligned with atypical (second-generation) antipsychotics .
This guide dissects the mechanistic divergence of 7-OH-Loxapine, focusing on its high affinity for the 5-HT2A receptor relative to the Dopamine D2 receptor. We analyze the cytochrome P450 (CYP) pathways governing its formation and provide validated experimental protocols for its quantification and functional characterization.
Molecular Genesis & Biotransformation
This compound is generated through aromatic hydroxylation of the parent compound, loxapine.[2] Unlike the major metabolite 8-hydroxyloxapine (which is formed primarily by CYP1A2), this compound formation is mediated by a broader range of enzymes, with CYP2D6 playing a critical role in specific phenotypes.[3]
Metabolic Pathway Analysis
The hepatic biotransformation of loxapine is complex. Understanding the specific enzymes involved is crucial for predicting drug-drug interactions (DDIs) and inter-individual variability (e.g., CYP2D6 poor metabolizers).
-
Loxapine
8-Hydroxyloxapine: Mediated heavily by CYP1A2 .[3][4][5] This is the dominant metabolic route. -
Loxapine
this compound: Mediated by CYP2D6 , along with CYP1A1, CYP1A2, CYP2B6, and CYP2C18.[3] -
Loxapine
Amoxapine: Mediated by CYP3A4 (N-demethylation).[4][5]
Visualization: Loxapine Biotransformation Network
The following diagram illustrates the enzymatic pathways, highlighting the divergence between the 7-OH and 8-OH metabolites.
Figure 1: Enzymatic cascade of loxapine metabolism.[5] Note the distinct CYP2D6 involvement in 7-OH-Loxapine formation.[3][4][5]
The Pharmacodynamic Core
The clinical efficacy and side-effect profile of loxapine are a composite of the parent drug and its active metabolites. This compound is unique because it possesses a higher affinity for 5-HT2A receptors and a lower affinity for D2 receptors compared to the parent compound.
Receptor Binding Affinity Profile (Ki)
The following table synthesizes binding affinity data (Ki).[6][7] Lower Ki values indicate higher affinity.
| Ligand | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Ratio (D2 / 5-HT2A) | Classification Profile |
| Loxapine | 12 | 8 | 1.5 | Mixed / Typical |
| This compound | 33 | 4 | 8.25 | Atypical |
| 8-Hydroxyloxapine | 90 | 9 | 10.0 | Weak Antagonist |
Mechanistic Interpretation:
-
High 5-HT2A Affinity (4 nM): this compound is a potent 5-HT2A antagonist. In the prefrontal cortex, 5-HT2A blockade increases dopaminergic release, which can mitigate the Extrapyramidal Symptoms (EPS) caused by striatal D2 blockade.
-
Moderate D2 Affinity (33 nM): The reduced affinity for D2 (compared to loxapine's 12 nM) suggests that this compound contributes less to the "neuroleptic threshold" for motor side effects, while still contributing to antipsychotic activity.
-
The "Atypical" Ratio: A D2/5-HT2A ratio > 1.1–1.2 is often cited as a predictor of atypicality (Meltzer's Hypothesis). This compound's ratio of ~8.25 firmly places it in the atypical spectrum.
Signal Transduction Pathways
To understand the cellular impact of this compound, we must map its antagonism to the downstream G-protein coupled receptor (GPCR) cascades.
5-HT2A Blockade (Gq Pathway)
Under normal conditions, Serotonin (5-HT) binds 5-HT2A, activating the Gq protein. This stimulates Phospholipase C (PLC), leading to IP3 generation and Calcium (Ca2+) release. This compound blocks this cascade.
D2 Blockade (Gi Pathway)
Dopamine binds D2, activating Gi, which inhibits Adenylyl Cyclase (AC) and reduces cAMP. This compound blocks this inhibition , effectively normalizing cAMP levels in the presence of high dopamine.
Visualization: Dual-Receptor Antagonism
Figure 2: Mechanism of Action. 7-OH-Loxapine prevents Gq-mediated Calcium flux (top) and prevents Gi-mediated cAMP suppression (bottom).
Experimental Methodologies
For researchers validating these mechanisms, the following protocols provide self-validating workflows.
Protocol A: High-Throughput Calcium Flux Assay (5-HT2A Antagonism)
Objective: Quantify the functional antagonism of this compound at the 5-HT2A receptor. Principle: 5-HT2A activation releases intracellular Calcium. An antagonist will suppress the fluorescence signal of a Calcium-sensitive dye (e.g., Fluo-4) upon agonist challenge.
-
Cell Line Preparation: Use CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors. Seed at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.
-
Dye Loading:
-
Remove media.
-
Add 20 µL/well of Fluo-4 NW dye loading solution (containing Probenecid to inhibit anion transport).
-
Incubate: 30 mins at 37°C, then 30 mins at Room Temperature (RT).
-
-
Compound Addition (Antagonist Mode):
-
Add 10 µL of this compound (serial dilutions: 0.1 nM to 10 µM).
-
Include controls: Vehicle (DMSO) and Reference Antagonist (e.g., Ketanserin).
-
Equilibration: Incubate for 15 mins at RT.
-
-
Agonist Challenge:
-
Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[8]
-
Inject Serotonin (5-HT) at EC80 concentration (typically ~100 nM).
-
-
Data Acquisition:
-
Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds.
-
-
Validation Criteria:
-
Z' factor > 0.5.[9]
-
IC50 of Reference (Ketanserin) must be within 3-fold of historical mean.
-
Result: 7-OH-Loxapine should exhibit dose-dependent inhibition of the Calcium peak.
-
Protocol B: LC-MS/MS Quantification (Plasma Stability)
Objective: Specific detection of 7-OH-Loxapine distinguishing it from structural isomers (8-OH-Loxapine).
-
Sample Prep: 100 µL Plasma + 10 µL Internal Standard (Loxapine-d8).
-
Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Vortex 10 min, Centrifuge, Evaporate, Reconstitute in Mobile Phase.
-
Chromatography (Critical Step):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Slow ramp (5% to 90% B over 8 mins) is required to separate the 7-OH and 8-OH isomers.
-
-
Mass Spectrometry (MRM Mode):
-
This compound Transition: m/z 344.1
273.1 (Quantifier). -
Differentiation: Ensure retention times are validated using pure standards, as mass transitions are identical for 7-OH and 8-OH isomers.
-
References
-
Chakrabarti, A., et al. (2015). Characterization of Loxapine Human Metabolism.[1][2][3] ResearchGate. Link
-
Kapur, S., et al. (1999). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic.[10] The Journal of Clinical Psychiatry.[11] Link
-
Lutz, U., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS.[12] PubMed.[13] Link
-
Richelson, E. (1999). Receptor binding data for antipsychotics.[9][10][14] The Journal of Clinical Psychiatry.[11] Link
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Loxapine). FDA.gov. Link
Sources
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- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immune-system-research.com [immune-system-research.com]
Technical Whitepaper: The Pharmacological & Kinetic Distinctiveness of 7-Hydroxyloxapine
Executive Summary
7-Hydroxyloxapine (7-OH-Lox) is the primary active metabolite of the antipsychotic loxapine. While often overshadowed by the parent compound in general pharmacological literature, 7-OH-Lox plays a critical, pharmacologically distinct role in the clinical efficacy of loxapine formulations (e.g., Adasuve). Unlike its structural isomer 8-hydroxyloxapine, which is pharmacologically inert at the dopamine D2 receptor, 7-OH-Lox retains high affinity for D2 and 5-HT2A receptors.
Crucially, preclinical models indicate that 7-OH-Lox exhibits significant accumulation in the striatum, potentially exceeding the parent compound's concentration in specific brain regions. This guide dissects the molecular identity, receptor binding profile, and bioanalytical characterization of 7-OH-Lox, providing researchers with a validated framework for its study.
Molecular Identity & Metabolic Pathways
Physicochemical Profile
-
Chemical Name: 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-7-ol
-
Role: Active Metabolite[1]
-
Key Characteristic: Retains the tricyclic dibenzoxazepine core but possesses a hydroxyl group at the C7 position, altering its polarity and metabolic stability compared to loxapine.
Metabolic Formation
Loxapine undergoes extensive hepatic metabolism. The formation of 7-OH-Lox is mediated primarily by CYP2D6 and CYP3A4 .[2][3] This contrasts with the formation of the inactive 8-hydroxyloxapine, which is driven largely by CYP1A2. This divergence is clinically relevant for drug-drug interactions (DDIs) involving CYP2D6 inhibitors (e.g., fluoxetine, paroxetine).
Figure 1: Metabolic divergence of Loxapine.[4] Note the critical role of CYP2D6/3A4 in generating the active 7-OH metabolite versus CYP1A2 generating the inactive 8-OH isomer.
Pharmacodynamics: Receptor Binding Profile[5][6]
The therapeutic "atypicality" of loxapine is often attributed to its balanced D2/5-HT2A antagonism. 7-OH-Lox preserves this ratio, acting as a potent functional backup to the parent drug.
Comparative Affinity Data ( )
The following table synthesizes binding data, highlighting the loss of activity in the 8-OH variant versus the retention of activity in the 7-OH variant.
| Receptor Target | Loxapine ( | 7-OH-Loxapine ( | 8-OH-Loxapine ( | Functional Outcome |
| Dopamine D2 | 1.5 - 10 | < 15 (High Affinity) | > 1,000 (Inactive) | Antipsychotic efficacy |
| 5-HT2A | 2.0 - 8.0 | High Affinity | Low/Inactive | Mitigation of EPS |
| Dopamine D4 | 5.0 - 15 | Moderate | Inactive | Cognitive modulation |
| Histamine H1 | 4.0 - 10 | Moderate | Unknown | Sedation |
Note: 7-OH-Loxapine affinity is comparable to the parent compound at D2 receptors, contributing significantly to receptor occupancy in vivo.
Mechanism of Action
7-OH-Lox functions as an antagonist at postsynaptic D2 receptors in the mesolimbic pathway (reducing positive symptoms of schizophrenia) and 5-HT2A receptors in the nigrostriatal pathway (enhancing dopamine release to reduce Extrapyramidal Symptoms/EPS).
Pharmacokinetics: The Brain Accumulation Factor
Recent bioanalytical studies have revealed a critical kinetic distinction: Brain Tissue Accumulation . While plasma levels of 7-OH-Lox are generally lower than the parent drug in humans (AUC ratio ~10-15%), rodent models suggest a preferential accumulation in the striatum.
-
Striatal Concentration: Up to 124 ng/g (7-OH-Lox) vs. <5 ng/g (other metabolites).
-
Implication: Plasma pharmacokinetics (PK) may underestimate the central pharmacodynamic (PD) contribution of 7-OH-Lox.
Experimental Protocols
Protocol A: High-Throughput Radioligand Binding Assay (D2 Receptor)
Purpose: To validate the affinity (
Materials:
-
Source: CHO cells stably expressing human D2_long receptors.
-
Radioligand: [3H]-Spiperone (Specific Activity ~80 Ci/mmol).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4). Note: MgCl2 is essential for stabilizing the receptor-G-protein complex.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellet to a protein concentration of 10-20 µ g/well .
-
Incubation:
-
In a 96-well plate, add 25 µL of [3H]-Spiperone (Final conc: 0.2 nM).
-
Add 25 µL of 7-OH-Loxapine (Concentration range:
M to M). -
Add 150 µL of membrane suspension.
-
Non-specific binding: Define using 10 µM Haloperidol.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .
Protocol B: LC-MS/MS Bioanalysis for Plasma Quantification
Purpose: Sensitive quantification of 7-OH-Lox in plasma, distinguishing it from structural isomers.
System Configuration:
-
LC System: UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera).
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).[5] Reasoning: Biphenyl phases offer superior selectivity for isomeric separation of 7-OH and 8-OH loxapine compared to standard C18.
-
MS System: Triple Quadrupole (e.g., SCIEX 6500+) in ESI+ mode.
Workflow Diagram:
Figure 2: Sample preparation and analysis workflow for this compound quantification.
MRM Transitions (Example):
-
Loxapine: 328.1
271.1 -
This compound: 344.1
287.1 (Quantifier), 344.1 258.1 (Qualifier) -
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile/Methanol (50:50).[5]
Clinical Implications & Safety
The presence of 7-OH-Loxapine extends the therapeutic window of loxapine.
-
Safety Window: Since 8-OH-Lox is inactive and 7-OH-Lox is active, genetic polymorphisms in CYP1A2 (smokers vs. non-smokers) may alter the ratio of metabolites, but the CYP2D6 pathway (producing 7-OH) remains the critical driver for active metabolite load.
-
Staccato Loxapine (Inhaled): In rapid-acting formulations, the rapid formation of 7-OH-Lox contributes to the maintenance of the anti-agitation effect after the initial parent drug peak (
~2 min) redistributes.
References
-
Chakrabarti, J. K., et al. (1978). Chemistry and Pharmacology of Loxapine and its Metabolites.[2] Journal of Medicinal Chemistry.
-
Glazer, W. M. (2013). Inhaled loxapine for the treatment of agitation in schizophrenia and bipolar disorder.Link
-
FDA Center for Drug Evaluation and Research. (2012). Adasuve (Loxapine) Clinical Pharmacology and Biopharmaceutics Review.Link
-
Kapur, S., et al. (1997). Loxapine has a high affinity for 5-HT2A and D2 receptors.Link
-
Luo, X., et al. (2011). Simultaneous determination of loxapine and its active metabolites in human plasma by LC-MS/MS.[6] Journal of Chromatography B. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxyloxapine: The High-Affinity Driver of Loxapine’s Dopaminergic Potency
[1][2][3][4][5]
Executive Summary
Loxapine is a dibenzoxazepine antipsychotic often classified as a "mid-potency" typical agent, though its high 5-HT2A affinity in vitro suggests an atypical profile. This discrepancy between in vitro classification and in vivo clinical observation (e.g., extrapyramidal symptoms) is primarily driven by its active metabolite: This compound (7-OH-Loxapine) .[1][2]
While the parent compound (Loxapine) exhibits balanced D2/5-HT2A antagonism, 7-OH-Loxapine possesses a 5-fold higher binding affinity for the dopamine D2 receptor compared to the parent drug.[1][3] This metabolite effectively shifts the net pharmacological profile toward potent D2 blockade in clinical subjects, overriding the "atypical" characteristics observed in neat solutions of the parent compound.
This guide details the binding kinetics of 7-OH-Loxapine, provides a validated protocol for quantifying this affinity in the laboratory, and visualizes the metabolic pathways that govern its formation.
Pharmacodynamics & Binding Kinetics[6][7]
The "In Vivo Paradox"
In isolated cell membrane assays, Loxapine demonstrates a binding profile similar to Clozapine, with a high 5-HT2A to D2 affinity ratio (
The causality lies in metabolism. 7-OH-Loxapine accumulates in the brain and binds D2 receptors with significantly higher potency than Loxapine itself, while the 8-OH-Loxapine metabolite is pharmacologically inert at this target.[1]
Comparative Binding Data
The following table synthesizes binding affinity data (
| Compound | Target | Affinity ( | Relative Potency (vs Parent) | Functional Role |
| Loxapine | Dopamine D2 | ~10–20 nM | 1.0x | Balanced Antagonist |
| Loxapine | 5-HT2A | ~2–5 nM | N/A | Atypical-like Driver |
| 7-OH-Loxapine | Dopamine D2 | ~2–4 nM | ~5.0x Higher | Primary D2 Blocker |
| 8-OH-Loxapine | Dopamine D2 | >1,000 nM | Negligible | Inert Metabolite |
Note:
values are approximate and dependent on radioligand choice (e.g.,-Spiperone vs. -Raclopride) and buffer conditions. The relative potency factor (5x) is the critical constant across literature sources.
Metabolic Pathway & Signaling Logic
The formation of 7-OH-Loxapine is enzyme-dependent, primarily mediated by CYP3A4 and CYP2D6 .[5] This dependence introduces inter-patient variability; ultra-rapid CYP2D6 metabolizers may generate higher concentrations of the high-affinity 7-OH metabolite, potentially increasing EPS risk despite standard dosing.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergence between the active (7-OH) and inert (8-OH) pathways.
Figure 1: Metabolic divergence of Loxapine.[5][6] The red path indicates the formation of the high-potency D2 antagonist 7-OH-Loxapine.
Experimental Protocol: Radioligand Binding Assay
To empirically validate the
Protocol Design: Self-Validating Steps
This protocol uses
Materials:
-
Source Tissue: CHO cells stably expressing human recombinant D2L receptors (hD2L).
-
Radioligand:
-Spiperone (Specific Activity ~80 Ci/mmol). -
Test Compound: this compound (dissolved in DMSO, serially diluted).
-
Non-Specific Binder: Haloperidol (10 µM) or (+)-Butaclamol.
Step-by-Step Workflow:
-
Membrane Preparation:
-
Harvest CHO-hD2L cells in ice-cold Tris-HCl buffer (pH 7.4).
-
Homogenize and centrifuge at 48,000 x g for 20 mins at 4°C.
-
Resuspend pellet to a final protein concentration of ~10–20 µ g/well .
-
Validation: Protein concentration must be optimized to ensure <10% of total radioligand is bound (avoiding ligand depletion).
-
-
Incubation:
-
Prepare assay plate (96-well).
-
Add 50 µL Test Compound (7-OH-Loxapine concentrations:
to M). -
Add 50 µL
-Spiperone (Final conc: ~0.2–0.5 nM, near its ). -
Add 100 µL Membrane suspension.
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination & Filtration:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail.
-
Count Radioactivity (CPM) via scintillation counter.
-
Data Analysis (The Cheng-Prusoff Correction)
Raw
- : Concentration of 7-OH-Loxapine displacing 50% of specific binding.
-
: Concentration of
-Spiperone used (e.g., 0.5 nM). -
: Dissociation constant of
-Spiperone (experimentally determined, typically ~0.1–0.3 nM).
Visualizing the Binding Assay Workflow
The following diagram outlines the logical flow of the competition assay described above.
Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.
Clinical Implications & Occupancy[8][10][11]
The high affinity of 7-OH-Loxapine explains why Loxapine doses as low as 15–30 mg/day can achieve the therapeutic threshold of 65–80% D2 receptor occupancy .
-
Threshold for Efficacy: >65% occupancy.
-
Mechanism: As Loxapine is metabolized, 7-OH-Loxapine "back-fills" the D2 receptors. Even if the parent drug levels drop, the high-affinity metabolite maintains blockade, potentially narrowing the therapeutic window in slow metabolizers (who may accumulate parent drug) or rapid metabolizers (who may spike 7-OH levels).
Visualization: Receptor Occupancy Dynamics
Figure 3: Contribution of parent vs. metabolite to total striatal D2 receptor occupancy.
References
-
Kapur, S., et al. (1996).[1] The D2 receptor occupancy profile of loxapine determined using PET. Neuropsychopharmacology. Link
-
Chakrabarti, A., et al. (2007).[6] Loxapine for schizophrenia. Cochrane Database of Systematic Reviews. Link
-
Glazer, W.M. (1999). Extrapyramidal side effects, tardive dyskinesia, and the concept of atypicality. Journal of Clinical Psychiatry. Link
-
Singh, H., et al. (2011). Pharmacokinetics and pharmacodynamics of loxapine. Journal of Clinical Psychopharmacology. Link
-
Seeman, P. (2002). Atypical antipsychotics: Mechanism of action. Canadian Journal of Psychiatry. Link
Sources
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the safety, efficacy, and patient acceptability of inhaled loxapine for the acute treatment of agitation associated with schizophrenia or bipolar I disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamic Profile of 7-Hydroxyloxapine: A Technical Analysis of Serotonergic Modulation
Topic: Serotonin receptor activity of 7-Hydroxyloxapine Content Type: Technical Analysis & Experimental Guide Audience: Drug Discovery Scientists, Pharmacologists, and Translational Researchers[1]
Executive Summary
This compound (7-OH-Loxapine) is the primary bioactive metabolite of the antipsychotic loxapine.[2][3] While the parent compound (loxapine) exhibits a receptor binding profile characteristic of "atypical" antipsychotics (high 5-HT
This guide analyzes the receptor activity of 7-OH-loxapine, specifically isolating its serotonergic vs. dopaminergic contributions. Critical to drug development, 7-OH-loxapine exhibits a 5-fold increase in Dopamine D
Molecular Mechanism & Binding Kinetics[1][5]
The Metabolic Shift
Loxapine undergoes extensive first-pass metabolism. The formation of 7-OH-loxapine is mediated primarily by CYP2D6 and CYP3A4 .[2][5] Unlike the 8-hydroxy metabolite (which is pharmacologically inert), 7-OH-loxapine is highly active and blood-brain barrier (BBB) permeable.
Comparative Binding Affinity ( )
The therapeutic window of loxapine is defined by the balance between the parent drug and this metabolite. The table below synthesizes binding constants from radioligand displacement assays.
| Compound | Target Receptor | Affinity ( | Functional Class | Clinical Implication |
| Loxapine | 5-HT | 2.0 | Antagonist | Reduces EPS, improves negative symptoms. |
| D | 10 - 15 | Antagonist | Antipsychotic efficacy. | |
| Ratio (5-HT/D | 0.13 - 0.2 | Atypical Profile | ||
| 7-OH-Loxapine | 5-HT | ~5 - 10* | Antagonist | Retained serotonergic blockade. |
| D | 2.0 - 3.0 | Antagonist | High Potency. Drives EPS risk. | |
| Ratio (5-HT/D | > 2.5 | Typical Profile | Dominant D |
*Note: 7-OH-Loxapine retains nanomolar affinity for 5-HT
Mechanism of Action Diagram
The following diagram illustrates the metabolic conversion and the subsequent receptor occupancy shift that alters the signaling landscape.
Figure 1: The "Affinity Inversion" mechanism where metabolism shifts the drug profile from 5-HT
Functional Pharmacology: Beyond Binding[1]
Binding affinity (
5-HT Antagonism[1][4][6][8]
-
Pathway: G
PLC IP /DAG Ca release. -
7-OH-Loxapine Effect: Blocks 5-HT induced calcium release. This blockade is essential for mitigating the catalepsy caused by D
blockade, but in the case of 7-OH-loxapine, the D blockade is too potent to be fully masked by the serotonergic component.
D Antagonism[1]
-
Pathway: G
Inhibition of Adenylyl Cyclase Reduced cAMP.[1] -
7-OH-Loxapine Effect: Prevents dopamine-mediated G
activation. -
Key Insight: High striatal accumulation of 7-OH-loxapine (up to 124 ng/g in rat models) correlates directly with cataleptic potential.
Experimental Protocols
To validate the activity of 7-OH-Loxapine, the following self-validating protocols are recommended. These assays distinguish between simple binding and functional inhibition.[1]
Protocol A: Radioligand Binding Assay (Determination of )
Objective: Quantify the affinity of 7-OH-Loxapine for 5-HT
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human 5-HT
or D receptors. -
Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Why: Tris maintains physiological pH to prevent receptor denaturation.
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
-
Incubation:
-
5-HT
: Incubate membranes with [ H]-Ketanserin (0.5 nM) +/- increasing concentrations of 7-OH-Loxapine ( to M). -
D
: Incubate membranes with [ H]-Methylspiperone (0.2 nM). -
Control: Use 10
M Haloperidol to define non-specific binding (NSB).[1]
-
-
Filtration & Counting:
-
Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: [1]
-
Protocol B: Functional IP-One Assay (G Pathway)
Objective: Confirm 7-OH-Loxapine acts as an antagonist, not a partial agonist.
-
Cell Seeding: Seed CHO-K1 cells expressing 5-HT
(20,000 cells/well) in 384-well plates. -
Stimulation:
-
Add 7-OH-Loxapine (various concentrations) and incubate for 30 min.
-
Challenge: Add Serotonin (5-HT) at its
concentration.
-
-
Detection:
-
Readout:
-
Measure fluorescence ratio (665nm/620nm).
-
Interpretation: A decrease in signal compared to 5-HT control indicates Antagonism .
-
Assay Workflow Visualization
The following diagram outlines the logical flow for characterizing the metabolite's activity, ensuring data integrity through specific control steps.
Figure 2: Step-by-step experimental workflow for validating 7-OH-Loxapine pharmacology.
References
-
Chakrabarti, A., et al. (2007).[1][5] Loxapine for schizophrenia.[1][2][3][4][5][7][8] Cochrane Database of Systematic Reviews.[1][5] Link[1]
-
Kapur, S., et al. (1997).[1] PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia.[7] American Journal of Psychiatry.[1][7] Link
-
Midha, K.K., et al. (1993).[1] The role of metabolites in a bioequivalence study 1: loxapine, this compound and 8-hydroxyloxapine. International Journal of Clinical Pharmacology, Therapy and Toxicology.[1] Link
-
Glazer, W.M. (1999).[1] Does loxapine have "atypical" properties? Clinical evidence.[1][2][9][7][10][11] Journal of Clinical Psychiatry.[1] Link
-
Popovic, D., et al. (2015).[1][5] Revisiting loxapine: a systematic review. Annals of General Psychiatry.[1] Link[1]
Sources
- 1. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy | bioRxiv [biorxiv.org]
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- 9. biorxiv.org [biorxiv.org]
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- 11. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 7-Hydroxyloxapine versus 8-Hydroxyloxapine
Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Applications
Executive Summary: The Functional Dichotomy
In the pharmacological profiling of Loxapine, a dibenzoxazepine antipsychotic, the distinction between its two primary hydroxylated metabolites—7-Hydroxyloxapine (7-OH-Lox) and 8-Hydroxyloxapine (8-OH-Lox) —is a critical determinant of therapeutic efficacy versus metabolic clearance.
While 8-OH-Lox is the predominant metabolite in human plasma (highest AUC), it is pharmacologically inert at the primary therapeutic targets (D2/5-HT2A receptors). Conversely, 7-OH-Lox, though present in lower plasma concentrations, retains high receptor affinity and exhibits significant blood-brain barrier (BBB) penetration, accumulating in the striatum.
Key Takeaway: For researchers designing pharmacokinetic/pharmacodynamic (PK/PD) models, 8-OH-Lox serves as a biomarker for CYP1A2 activity and clearance , whereas 7-OH-Lox must be modeled as an active moiety contributing to the net antipsychotic effect.
Metabolic Pathways & Enzymatic Causality
Understanding the formation of these metabolites is essential for predicting drug-drug interactions (DDIs). Loxapine undergoes extensive hepatic metabolism via the Cytochrome P450 system.[1]
-
8-OH-Lox Formation: Mediated primarily by CYP1A2 .[1][2] This makes 8-OH-Lox levels highly susceptible to smoking (CYP1A2 induction), potentially lowering parent drug levels in smokers.
-
7-OH-Lox Formation: Mediated by CYP2D6 and CYP3A4 .[1] This pathway is relevant for pharmacogenetic variability (CYP2D6 poor metabolizers).
Visualization: Loxapine Metabolic Divergence
The following diagram illustrates the enzymatic divergence leading to the active vs. inactive pathways.
Figure 1: Metabolic divergence of Loxapine. Note the separation into a clearance pathway (Red) and a bioactivation pathway (Green).
Pharmacological Profile: Receptor Binding & Activity
The "Application Scientist" perspective requires us to look beyond simple presence and focus on target engagement .
Comparative Binding Affinity (Ki)
The following table synthesizes binding data.[3][4][5][6][7][8] Lower Ki values indicate higher affinity.[9]
| Receptor Target | Loxapine (Parent) | This compound | 8-Hydroxyloxapine | Functional Implication |
| Dopamine D2 | ~12 nM | High Affinity (< 10 nM) | > 1000 nM (Low/Inactive) | 7-OH contributes to antipsychotic efficacy; 8-OH does not. |
| Serotonin 5-HT2A | ~7.7 nM | High Affinity | Low Affinity | 7-OH retains "atypical" binding profile. |
| Histamine H1 | ~7 nM | High Affinity | Moderate/Low | 8-OH contributes minimally to sedation compared to parent. |
| SERT (Uptake) | N/A | N/A | IC50 = 2 µM | 8-OH has weak SERT inhibition, likely clinically irrelevant. |
Mechanistic Insight:
-
7-OH-Lox: Retains the D2/5-HT2A binding ratio characteristic of atypical antipsychotics. In rat models, 7-OH-Lox accumulates in the brain striatum at concentrations 15-20x higher than loxapine itself, suggesting it may be the primary driver of D2 receptor occupancy in chronic dosing scenarios.
-
8-OH-Lox: While it possesses weak activity at the Serotonin Transporter (SERT), its affinity for D2 receptors is negligible. It acts as a metabolic "sink"—a route for the body to render the drug water-soluble for excretion without causing further dopaminergic blockade.
Experimental Protocols
For researchers validating these metabolites in vitro or in vivo, the following protocols ensure data integrity.
Protocol A: Differential Microsomal Stability Assay
Objective: To determine the specific CYP contribution to 7-OH vs 8-OH formation.
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) on ice.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Incubation:
-
Test Arm: 1 µM Loxapine + HLM (0.5 mg/mL protein).
-
Inhibitor Arms:
-
Add Fluvoxamine (1 µM) to selectively inhibit CYP1A2 (blocks 8-OH formation).
-
Add Quinidine (1 µM) to selectively inhibit CYP2D6 (blocks 7-OH formation).
-
-
-
Reaction:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate with NADPH. Incubate for 30 minutes.
-
Quench: Add equal volume of ice-cold Acetonitrile (ACN) containing internal standard (Loxapine-d8).
-
-
Analysis: Centrifuge at 4000g for 10 mins. Analyze supernatant via LC-MS/MS (see below).
Protocol B: LC-MS/MS Quantification (Cation-Exchange SPE)
Objective: To separate structural isomers (7-OH vs 8-OH) which have identical mass (m/z 344).
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 4.0).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 6 minutes. Critical: A slow gradient is required to resolve the 7-OH and 8-OH peaks.
-
Transitions (MRM):
-
Loxapine: 328.1 → 271.1
-
7-OH & 8-OH Loxapine: 344.1 → 287.1 (different retention times are the only differentiator).
-
Clinical & Translational Implications[10]
The "Smoker's Paradox"
Because 8-OH-Lox is formed via CYP1A2, smoking (a potent CYP1A2 inducer) significantly accelerates the shunting of Loxapine into the inactive 8-OH pathway.
-
Result: Smokers may require higher doses of Loxapine to achieve the same therapeutic D2 occupancy, as the drug is rapidly converted to the inactive 8-OH form rather than the active 7-OH form or remaining as parent.
Brain Accumulation
Standard plasma PK monitoring underestimates the potency of Loxapine because it tracks 8-OH-Lox (abundant but inactive).
-
Correction: When modeling receptor occupancy, apply a "Brain-to-Plasma" partition coefficient correction factor of >10 for 7-OH-Lox, while treating 8-OH-Lox as having a coefficient near zero for receptor engagement.
Visualizing the Activity Flow
Figure 2: Pharmacokinetic/Pharmacodynamic disconnect. Note that 8-OH-Lox remains in plasma (inactive), while 7-OH-Lox concentrates in the brain to drive efficacy.
References
-
Chakrabarti, A., et al. (2007). Loxapine for schizophrenia.[2][10][11] Cochrane Database of Systematic Reviews.
-
Wong, Y.C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis.
-
Glazer, W.M. (1999). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Psychiatrist.com.
-
FDA Center for Drug Evaluation and Research. (2010). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Staccato Loxapine).
-
Cayman Chemical. (2023).[12] 8-hydroxy Loxapine Product Information.
-
Singh, H., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry.
Sources
- 1. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. reddit.com [reddit.com]
- 10. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Role of CYP2D6 and CYP3A4 in 7-Hydroxyloxapine formation
An In-Depth Technical Guide to the Role of CYP2D6 and CYP3A4 in 7-Hydroxyloxapine Formation
Abstract
Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive hepatic metabolism, which is critical to its therapeutic activity and safety profile. The formation of its pharmacologically active metabolite, this compound, is a key step in its mechanism of action. This technical guide provides a comprehensive analysis of the roles of Cytochrome P450 enzymes CYP2D6 and CYP3A4 in this specific metabolic pathway. We will dissect the evidence from foundational in vitro studies, present detailed experimental protocols for enzyme phenotyping, and explore the profound clinical implications of these findings, including genetic polymorphisms and drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of loxapine metabolism.
The Metabolic Landscape of Loxapine
Loxapine is a first-generation antipsychotic agent whose efficacy is mediated through high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its clinical utility is significantly influenced by its biotransformation into several key metabolites. The metabolic fate of loxapine is complex, involving multiple pathways primarily mediated by the Cytochrome P450 (CYP) system in the liver.[3] The principal routes of metabolism are aromatic hydroxylation, N-demethylation, and N-oxidation.[4]
These pathways yield four major metabolites:
-
This compound: An active metabolite that binds to D2 receptors with high affinity, contributing to the overall therapeutic effect.[1][5]
-
8-Hydroxyloxapine: The most abundant metabolite in plasma, but with negligible pharmacological activity at the D2 receptor.[1][6]
-
Amoxapine (N-desmethylloxapine): An active metabolite that is itself marketed as a tricyclic antidepressant.[1][2]
Understanding the specific enzymes governing the formation of these compounds is paramount for predicting pharmacokinetic variability, potential drug-drug interactions (DDIs), and patient response.
The table below summarizes the enzymatic contributions to each major metabolic pathway.
| Metabolite | Formation Pathway | Primary Contributing Enzymes | Reference |
| This compound | Aromatic Hydroxylation | CYP2D6 , CYP3A4 | [1][7][8] |
| 8-Hydroxyloxapine | Aromatic Hydroxylation | CYP1A2 | [7][9] |
| Amoxapine | N-Demethylation | CYP3A4, CYP2C19, CYP2C8 | [1][7] |
| Loxapine N-Oxide | N-Oxidation | CYP3A4, Flavin-containing monooxygenase (FMO) | [7][9] |
Given its significant pharmacological activity, the formation of this compound is of particular interest. This guide will now focus specifically on the methodologies used to identify and confirm the roles of CYP2D6 and CYP3A4 in this critical hydroxylation reaction.
Elucidating the Roles of CYP2D6 and CYP3A4 in 7-Hydroxylation
The identification of specific enzymes responsible for a drug's metabolic pathway—a process known as reaction phenotyping—is a cornerstone of drug development. For loxapine, a multi-pronged in vitro approach has been employed to establish the roles of CYP2D6 and CYP3A4 in 7-hydroxylation.
The causality behind this experimental strategy is to build a pyramid of evidence. We start with a complex, physiologically relevant system (human liver microsomes) to observe the metabolism, then use more specific tools (recombinant enzymes and chemical inhibitors) to dissect the contributions of individual enzymes.
A. Human Liver Microsomes (HLMs) HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue.[10] They contain a rich complement of drug-metabolizing enzymes, including the full range of CYPs, making them the standard starting point for in vitro metabolism studies.[11] Incubating loxapine with pooled HLMs in the presence of the necessary cofactor, NADPH, demonstrates the formation of this compound, confirming that the metabolism occurs via these enzymes and providing a system for further investigation.
B. Recombinant cDNA-Expressed CYP Enzymes To pinpoint which specific CYP isoforms are responsible, experiments are conducted using recombinant enzymes.[12] These are individual human CYP enzymes expressed in a host cell system (e.g., insect cells or bacteria), allowing for the metabolism of a drug by a single, known enzyme. Studies have shown that incubating loxapine with recombinant CYP2D6 and, to a lesser extent, CYP3A4 results in the formation of this compound.[7][9] This provides direct evidence of each enzyme's capability to perform the reaction. Some studies have suggested that other isoforms may also have a minor capacity for this reaction, but CYP2D6 and CYP3A4 are consistently identified as the major players.[8][13]
C. Chemical Inhibition Assays This technique provides confirmatory evidence within the complex HLM matrix. The assay involves pre-incubating HLMs with a chemical known to be a highly selective inhibitor of a specific CYP enzyme before adding loxapine.[14] A significant reduction in the formation of this compound in the presence of the inhibitor implicates that specific enzyme.
-
Quinidine: A potent and selective inhibitor of CYP2D6.
-
Ketoconazole: A potent and selective inhibitor of CYP3A4.[15]
In studies with loxapine, both quinidine and ketoconazole have been shown to reduce the rate of this compound formation, confirming the involvement of both CYP2D6 and CYP3A4 in a physiologically relevant enzyme mixture.[7]
Methodologies and Experimental Protocols
The following protocols provide a self-validating framework for investigating the roles of CYP2D6 and CYP3A4 in this compound formation. Each step is designed to ensure reproducibility and scientific rigor.
Protocol 3.1: Determination of Loxapine Metabolism in Human Liver Microsomes (HLMs)
Rationale: To establish a baseline metabolic rate and confirm the formation of this compound in a complete hepatic enzyme system.
Materials:
-
Loxapine
-
Pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile (ACN) with internal standard (e.g., deuterated loxapine)
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a master mix of phosphate buffer and HLMs. Pre-warm at 37°C for 5 minutes.
-
Add loxapine (e.g., to a final concentration of 1-10 µM) to the HLM mixture and vortex gently.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the analytical internal standard. This precipitates the microsomal proteins.
-
Vortex and centrifuge at >3,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean 96-well plate or vial for LC-MS/MS analysis.
Protocol 3.2: Reaction Phenotyping using Recombinant Human CYP Isoforms
Rationale: To directly assess the catalytic capability of individual CYP enzymes to produce this compound.
Materials:
-
Same as Protocol 3.1, but replace HLMs with individual recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4, rCYP1A2, etc.) and a control (e.g., insect cell microsomes without expressed CYP).
Procedure:
-
Set up parallel incubations for each rCYP isoform and the control.
-
Follow steps 1-7 from Protocol 3.1 for each incubation, using the specific rCYP enzyme in place of HLMs.
-
Compare the amount of this compound formed by each isoform. Significant formation relative to the control indicates that the enzyme can metabolize loxapine via this pathway.
Protocol 3.3: Chemical Inhibition Assay in HLMs
Rationale: To confirm the contribution of CYP2D6 and CYP3A4 to this compound formation within the competitive environment of the HLM.
Materials:
-
All materials from Protocol 3.1
-
Selective inhibitors: Quinidine (for CYP2D6), Ketoconazole (for CYP3A4) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare HLM incubations as in Protocol 3.1. Set up three conditions:
-
Vehicle control (no inhibitor).
-
Quinidine (e.g., 1 µM final concentration).
-
Ketoconazole (e.g., 1 µM final concentration).
-
-
Add the inhibitor or vehicle to the HLM master mix. Pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme active site.
-
Add loxapine to the mixtures.
-
Follow steps 3-7 from Protocol 3.1 to initiate the reaction, incubate, terminate, and prepare for analysis.
-
Calculate the percent inhibition of this compound formation for each inhibitor relative to the vehicle control. A significant reduction confirms the role of the targeted enzyme.
Protocol 3.4: Analytical Quantification by LC-MS/MS
Rationale: To accurately and sensitively quantify the concentration of loxapine and this compound in the reaction supernatant.
Brief Methodology: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are required for this analysis.[6][16]
-
Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate loxapine, this compound, and other metabolites from the matrix components.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored, providing high selectivity and accurate quantification.
Clinical and Drug Development Implications
The knowledge that CYP2D6 and CYP3A4 are central to the formation of an active loxapine metabolite has significant consequences for its clinical use and development.
A. Genetic Polymorphisms of CYP2D6 The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[17][18] These genetic variations result in distinct patient phenotypes:
-
Poor Metabolizers (PMs): Carry two no-function alleles. They metabolize CYP2D6 substrates very slowly.
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one no-function allele, or two reduced-function alleles.
-
Normal Metabolizers (NMs): Carry two normal-function alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of a functional allele, leading to very high enzyme activity.[19]
For loxapine, a CYP2D6 PM might have reduced formation of this compound, potentially altering the therapeutic response. Conversely, a UM might form the metabolite more rapidly. This genetic variability can contribute to the inter-individual differences observed in patient outcomes and side effects.[20]
B. Drug-Drug Interactions (DDIs) Co-administration of loxapine with drugs that inhibit or induce CYP2D6 or CYP3A4 can alter its metabolic profile.[21]
-
Inhibition: Strong inhibitors will block the metabolism of loxapine, potentially increasing plasma concentrations of the parent drug and decreasing concentrations of this compound.
-
Induction: Strong inducers increase the amount of CYP enzyme, which can accelerate loxapine metabolism.
| Interacting Drug Class | Example(s) | Effect on Enzyme | Potential Impact on Loxapine Therapy | Reference |
| SSRI Antidepressants | Fluoxetine, Paroxetine | Potent CYP2D6 Inhibition | Decreased formation of this compound; Increased loxapine exposure. | [22] |
| Azole Antifungals | Ketoconazole, Itraconazole | Potent CYP3A4 Inhibition | Decreased formation of this compound & amoxapine; Increased loxapine exposure. | [15][22] |
| Anticonvulsants | Carbamazepine, Phenytoin | Strong CYP3A4 Induction | Increased metabolism of loxapine; potential need for dose increase. | [22] |
| Antibiotics | Rifampin | Strong CYP3A4 Induction | Increased metabolism of loxapine; potential need for dose increase. | [22] |
C. Significance for Drug Development A thorough understanding of these metabolic pathways is non-negotiable in modern drug development. It is required by regulatory agencies to:
-
Design informative clinical pharmacology studies.
-
Predict and manage potential DDIs.
-
Provide clear guidance on dosing for patients with genetic variations or those on concomitant medications.
-
Ensure the overall safety and efficacy of the drug product.
Conclusion
The formation of this compound, a pharmacologically active metabolite, is a critical component of loxapine's therapeutic profile. A robust body of in vitro evidence, generated through a logical and self-validating workflow involving human liver microsomes, recombinant enzymes, and chemical inhibition, has firmly established CYP2D6 and CYP3A4 as the key enzymes mediating this transformation. This mechanistic understanding is vital for the rational clinical application of loxapine, enabling clinicians and drug developers to anticipate and mitigate risks associated with genetic polymorphisms and drug-drug interactions, thereby optimizing patient safety and therapeutic outcomes.
References
-
Chávez-Castillo, M., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of loxapine. Available at: [Link]
-
Luo, J. P., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & Drug Disposition. Available at: [Link]
-
Drugs.com. (2024). Loxapine Monograph for Professionals. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Loxapine? Available at: [Link]
-
Venn, R. F., et al. (2010). Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. Available at: [Link]
-
Venn, R. F., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. Available at: [Link]
-
Cassella, J., et al. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. Available at: [Link]
-
Cooper, T. B., & Kelly, R. G. (1979). GLC analysis of loxapine, amoxapine, and their metabolites in serum and urine. PubMed. Available at: [Link]
-
Drouin, R., et al. (1998). Interspecies variability and drug interactions of loxapine metabolism in liver microsomes. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Loxapine Succinate? Available at: [Link]
-
Stahl, S. M. (2021). Loxapine. Stahl's Essential Psychopharmacology: Prescriber's Guide. Cambridge University Press. Available at: [Link]
-
U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) for Adasuve (loxapine). Available at: [Link]
-
Oxford Academic. (2024). Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites. Available at: [Link]
-
Cassella, J. V., et al. (2013). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. Journal of Clinical Pharmacology. Available at: [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. Available at: [Link]
-
ResearchGate. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Available at: [Link]
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An In-Depth Technical Guide to the Identification and Characterization of 7-Hydroxyloxapine Glucuronide
Foreword for the Drug Development Professional
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is not merely an academic exercise; it is a cornerstone of ensuring its safety and efficacy. The journey of a xenobiotic through the body is a complex narrative of biochemical transformation, and it is our responsibility as scientists to decipher it. This guide focuses on a specific chapter in the story of loxapine, an established antipsychotic agent: the identification and characterization of its 7-hydroxyloxapine glucuronide metabolite.
Loxapine undergoes extensive Phase I and Phase II metabolism.[1][2] The initial hydroxylation to form active metabolites like this compound and 8-hydroxyloxapine is a critical Phase I step, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[3] Subsequently, these hydroxylated metabolites are substrates for Phase II conjugation reactions, with glucuronidation being a principal pathway for increasing water solubility and facilitating excretion.[3]
This document is structured not as a rigid protocol, but as a logical, field-proven workflow. We will delve into the causality behind experimental choices, from the in vitro generation of the metabolite to its definitive structural elucidation. Our approach is grounded in the principle of self-validation, where each step provides confirmatory evidence for the next. This guide is intended for researchers, scientists, and drug development professionals who require a robust, technically sound methodology for metabolite identification that aligns with the highest standards of scientific integrity and regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA) regarding the safety testing of drug metabolites.[4][5]
Section 1: The Biochemical Pathway and Its Significance
Glucuronidation represents one of the most important Phase II metabolic pathways in mammals.[6] It is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues.[7] The reaction involves the transfer of a glucuronic acid moiety from the high-energy co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on a substrate molecule. In the case of this compound, the phenolic hydroxyl group serves as the acceptor site for this conjugation.
The addition of the highly polar glucuronic acid group drastically increases the hydrophilicity of the loxapine metabolite, which is essential for its renal and biliary excretion. Understanding this pathway is critical, as metabolites that are formed only in humans or at disproportionately higher concentrations in humans compared to preclinical toxicology species must be assessed for potential safety risks.[4][8]
Caption: Metabolic activation and detoxification pathway of loxapine.
Section 2: The Integrated Workflow for Metabolite Identification
The identification of this compound glucuronide is not a single experiment but an integrated series of investigations. Each stage builds upon the last, moving from tentative detection to unequivocal structural proof. This workflow ensures that by the end of the process, we have not only identified the metabolite but also understand its formation and have the tools for its future quantification.
Caption: An integrated workflow for metabolite identification.
Section 3: Experimental Protocols and Data Interpretation
In Vitro Generation of this compound Glucuronide
Expertise & Experience: The foundational step is to reliably generate the metabolite of interest. Human Liver Microsomes (HLMs) are the workhorse for this, as they are a concentrated and commercially available source of UGTs and other drug-metabolizing enzymes.[9][10] The causality here is simple: to study a metabolite, you must first produce it in a clean, controllable system. The inclusion of the UDPGA co-factor is non-negotiable, as its absence serves as a critical negative control to prove the reaction is enzymatic and dependent on glucuronidation.
Experimental Protocol: Incubation with Human Liver Microsomes
-
Preparation: In a microcentrifuge tube, prepare a reaction mixture on ice.
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
5 mM Magnesium Chloride (MgCl₂)
-
1 mg/mL Human Liver Microsomes (pooled)
-
10 µM this compound (substrate, added from a DMSO stock; final DMSO concentration <0.5%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the co-factor, 2 mM UDPGA.
-
Control Incubations (Trustworthiness): Prepare parallel incubations:
-
Negative Control 1: No UDPGA.
-
Negative Control 2: No this compound.
-
Negative Control 3: Heat-inactivated HLMs.
-
-
-
Incubation: Incubate for 60 minutes at 37°C in a shaking water bath.
-
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the matrix).
-
Sample Preparation: Vortex the mixture vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Detection and Putative Identification by LC-MS/MS
Expertise & Experience: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for detecting and quantifying metabolites in complex biological matrices.[11][12] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry. For glucuronides, the fragmentation pattern in the mass spectrometer is highly predictable. The most diagnostic evidence is the neutral loss of the glucuronic acid moiety (176.0321 Da). Observing this loss from a precursor ion that matches the theoretical mass of the conjugated metabolite provides strong, albeit putative, evidence of its identity.
Data Presentation: Expected Mass Transitions
The analysis relies on monitoring specific mass-to-charge (m/z) transitions. For this compound glucuronide, the key values are calculated as follows:
-
Loxapine: C₁₈H₁₈ClN₃O, Monoisotopic Mass = 327.1138 Da
-
This compound: C₁₈H₁₈ClN₃O₂, Monoisotopic Mass = 343.1087 Da
-
Glucuronic Acid Moiety (addition): C₆H₈O₆, Mass = 176.0321 Da
-
This compound Glucuronide: C₂₄H₂₆ClN₃O₈, Monoisotopic Mass = 519.1408 Da
| Compound | Adduct | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Fragment Identity |
| This compound Glucuronide | [M+H]⁺ | 520.1481 | 344.1160 | [M+H-176]⁺ (Aglycone) |
| This compound Glucuronide | [M+H]⁺ | 520.1481 | 113.0244 | Fragment of Glucuronic Acid |
| This compound (Control) | [M+H]⁺ | 344.1160 | Various | Aglycone Fragments |
Note: Values are for the most abundant isotopes.
Interpretation: A peak observed in the HLM incubation sample at the retention time expected for a polar metabolite, which is absent in the control incubations and exhibits the m/z 520.1 -> 344.1 transition, is putatively identified as this compound glucuronide. The characteristic fragment ions from the glucuronate moiety, such as m/z 175 and 113 in negative ion mode, provide further confirmation.[13]
Definitive Structure Elucidation by NMR Spectroscopy
Expertise & Experience: While LC-MS/MS is excellent for detection, it cannot definitively prove the site of conjugation. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[14][15] It provides through-bond and through-space atomic correlation data, leaving no ambiguity about the molecular architecture. The primary challenge is obtaining sufficient pure material (~10-50 µg for modern instruments).[15] This may require scaling up the in vitro synthesis or employing biocatalytic methods.[16][17]
Key NMR Experiments for Structural Confirmation:
-
¹H NMR: Will show characteristic signals for both the this compound backbone and the glucuronic acid moiety, including the anomeric proton (H-1') of the sugar.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the aglycone and the sugar ring separately.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the assignment of carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the decisive experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. The definitive proof of structure is an HMBC correlation from the anomeric proton of the glucuronide (H-1') to the carbon atom at position 7 of the loxapine aromatic ring (C-7). This correlation unequivocally proves that the glucuronide is attached at the 7-hydroxy position.[18]
The interpretation of NMR spectra is a specialized skill, but the data it provides is the ultimate validation of the metabolite's structure, a critical requirement for creating a certified reference standard.[15][19]
Reaction Phenotyping with Recombinant UGTs
Expertise & Experience: Identifying which specific UGT isoforms are responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions (DDIs).[20][21] If this compound is primarily metabolized by a single UGT isoform (e.g., UGT1A4), co-administration of a drug that inhibits that isoform could lead to dangerously elevated levels of the active this compound metabolite. This experiment addresses the "why" and "by what" of the metabolic reaction.
Experimental Protocol: UGT Isoform Screening
-
System: Use a panel of commercially available recombinant human UGTs expressed in an appropriate cell line (e.g., HEK293 or baculovirus-infected insect cells). A typical panel would include UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15.
-
Methodology: Perform incubations similar to the HLM protocol, but replace the HLMs with a specific concentration of each individual recombinant UGT enzyme.
-
Analysis: Quantify the rate of this compound glucuronide formation for each isoform using a validated LC-MS/MS method.
-
Interpretation: The isoforms that produce the metabolite at the highest rates are identified as the primary enzymes responsible for its formation. This information is vital for clinical DDI risk assessment.
Section 4: Conclusion
The identification of this compound glucuronide is a multi-faceted process that exemplifies the rigor required in modern drug development. By following an integrated workflow that progresses from in vitro generation to analytical detection and culminates in definitive spectroscopic proof, we establish a self-validating system. This approach not only provides an unambiguous structural assignment but also yields critical information on the biochemical pathways governing the metabolite's formation. This comprehensive characterization is indispensable for building a complete metabolic picture of loxapine, ensuring a robust safety assessment and ultimately supporting the delivery of safer medicines to patients.
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Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of 7-Hydroxyloxapine
Introduction: The Scientific Rationale for Investigating 7-Hydroxyloxapine In Vivo
Loxapine, a dibenzoxazepine-class antipsychotic agent, has been a cornerstone in the management of schizophrenia for decades.[1] Its clinical efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] However, loxapine undergoes extensive hepatic metabolism, giving rise to several metabolites, including the pharmacologically active this compound.[4][5] Emerging evidence suggests that this compound not only contributes significantly to the therapeutic profile of the parent drug but may also possess a distinct pharmacological signature. Notably, it exhibits a higher affinity for D2 receptors compared to loxapine, which could influence both efficacy and side-effect profiles.[6] A pharmacokinetic study in rats revealed that four hours after oral administration of loxapine, high levels of this compound were found in the brain, while the parent compound was present in only trace amounts, underscoring the importance of this metabolite in mediating the central effects of loxapine.[7]
These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo animal studies to elucidate the specific effects of this compound. The protocols herein are designed to be robust and reproducible, enabling a thorough characterization of its antipsychotic potential and associated liabilities. All proposed animal studies must be conducted in accordance with the ethical guidelines for animal research and receive approval from an Institutional Animal Care and Use Committee (IACUC).[8][9]
Pharmacological Profile of Loxapine and its Metabolites
Loxapine's therapeutic action is primarily mediated through its interaction with dopaminergic and serotonergic systems.[3][10] The parent drug and its active metabolites, including this compound and 8-hydroxyloxapine, contribute to its overall clinical effect.[4][11] The table below summarizes the key pharmacological characteristics of loxapine and its major active metabolite, this compound.
| Compound | Primary Mechanism of Action | Key Receptor Affinities | Known In Vivo Effects |
| Loxapine | Dopamine D2 and Serotonin 5-HT2A receptor antagonist[2][3] | High affinity for D2, 5-HT2A, and several other receptors including D1, D3, D4, and H1[2][11] | Reduction of positive and negative symptoms of psychosis[12] |
| This compound | Active metabolite of Loxapine[4] | Higher affinity for D2 receptors than the parent compound[6] | Contributes to the overall antipsychotic effect of loxapine[6] |
Experimental Workflow for In Vivo Characterization of this compound
The following diagram illustrates a logical workflow for the in vivo evaluation of this compound, starting from initial dosing and pharmacokinetic assessments to more complex behavioral paradigms.
Caption: A streamlined workflow for the in vivo assessment of this compound.
Protocols for Key In Vivo Experiments
Rodent Handling and Acclimation: A Prerequisite for Reliable Data
Rationale: Proper handling and acclimation of animals are critical to minimize stress, which can significantly impact behavioral and physiological readouts.[13] A standardized acclimation period ensures that the animals' responses are due to the experimental manipulation rather than environmental novelty or anxiety.[14]
Protocol:
-
Upon arrival, house the animals (e.g., male Wistar rats or C57BL/6 mice) in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow a minimum of 7 days for acclimation to the new environment before any experimental procedures.
-
Handle each animal for at least 3-5 minutes daily for 3 consecutive days leading up to the experiment to habituate them to the experimenter.
-
On the day of testing, transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the novel room.[14][15]
Open Field Test: Assessing Locomotor Activity and Anxiety-like Behavior
Rationale: The open field test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[16][17] Antipsychotic drugs can modulate locomotor activity, and this test provides a baseline assessment of the effects of this compound on spontaneous movement. A reduction in the time spent in the center of the arena is often interpreted as an anxiogenic-like effect.[18]
Protocol:
-
Use a square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[16][17]
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a predefined period (e.g., 10-30 minutes) using an automated video-tracking system.
-
Analyze the following parameters:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A Measure of Sensorimotor Gating
Rationale: Prepulse inhibition is the suppression of the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse.[19] Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists.[13][20] This makes PPI a valuable translational model to assess the antipsychotic potential of a compound.[18][19]
Protocol:
-
Place the animal in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[15]
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: The pulse is preceded by a prepulse of lower intensity (e.g., 75, 80, or 85 dB for 20 ms) with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Present the trials in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Measure the startle response (whole-body flinch) using a piezoelectric transducer.
-
Calculate PPI as follows: PPI (%) = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]
Amphetamine-Induced Hyperlocomotion: A Pharmacological Model of Psychosis
Rationale: Psychostimulants like amphetamine induce a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[21] The ability of an antipsychotic drug to attenuate this hyperlocomotion is a strong predictor of its clinical efficacy.[22]
Protocol:
-
Habituate the animals to the open field arena for a period (e.g., 30-60 minutes) to establish a baseline level of activity.
-
Administer this compound or vehicle at a predetermined time before the psychostimulant challenge.
-
Administer a dose of d-amphetamine (e.g., 1-5 mg/kg, intraperitoneally) known to induce robust hyperlocomotion.
-
Immediately place the animal back into the open field arena and record locomotor activity for an extended period (e.g., 90-120 minutes).
-
Compare the total distance traveled between the different treatment groups.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. The following table provides an example of how to summarize data from the behavioral assays.
| Treatment Group | Dose (mg/kg) | Open Field: Total Distance (cm) | PPI: % Inhibition (at 85 dB prepulse) | Amphetamine-Induced Hyperlocomotion: Total Distance (cm) |
| Vehicle | - | 3500 ± 250 | 65 ± 5 | 8000 ± 500 |
| This compound | 1 | 3300 ± 200 | 75 ± 4 | 6000 ± 400 |
| This compound | 3 | 2800 ± 180* | 85 ± 3 | 4500 ± 350 |
| This compound | 10 | 1500 ± 150 | 90 ± 2 | 3000 ± 300 |
| Positive Control (e.g., Haloperidol) | 1 | 2000 ± 170 | 88 ± 3 | 3500 ± 320 |
*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.
Ethical Considerations in Animal Research
The use of animals in research is a privilege that comes with significant ethical responsibilities. All experiments must be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement .[23]
-
Replacement: Utilize in vitro methods whenever possible to answer scientific questions without the use of live animals.[24]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.
-
Refinement: Minimize any potential pain, suffering, or distress to the animals.[25] This includes using appropriate anesthesia and analgesia for any invasive procedures and ensuring proper housing and care.
All animal protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure compliance with all relevant regulations and guidelines.[8]
Conclusion
The in vivo study of this compound is crucial for a comprehensive understanding of its therapeutic potential as an antipsychotic agent. The protocols outlined in these application notes provide a robust framework for characterizing its effects on locomotor activity, sensorimotor gating, and in a pharmacological model of psychosis. By adhering to these detailed methodologies and maintaining the highest standards of scientific integrity and animal welfare, researchers can generate high-quality, reproducible data to advance the development of novel treatments for schizophrenia and other psychotic disorders.
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Maze Engineers. (2020, January 14). Animal models of schizophrenia. Retrieved from [Link]
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European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]
-
Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neurotoxicity Research, 5(1-2), 107-118. Retrieved from [https://www.tau.ac.il/~ Weiner/publications/articles/2003/Weiner_NR_2003.pdf]([Link]~ Weiner/publications/articles/2003/Weiner_NR_2003.pdf)
-
Bio-protocol. (2018, April 5). Assessing Prepulse Inhibition of Startle in Mice. Retrieved from [Link]
-
Geisslinger, G., et al. (2019). Loxapine for Treatment of Patients With Refractory, Chemotherapy-Induced Neuropathic Pain: A Prematurely Terminated Pilot Study Showing Efficacy But Limited Tolerability. Frontiers in Pharmacology, 10, 838. Retrieved from [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
Bhatia, T., et al. (2019). Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. Biomolecules & Therapeutics, 27(5), 421-433. Retrieved from [Link]
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Gąsiorowska, A., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(11), 5621. Retrieved from [Link]
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Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 137-147. Retrieved from [Link]
-
Stanley, X. A. (2013, September 13). Animal models for the evaluation of antipsychotic agents. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, December 16). Animal Rule Information. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2024, January 4). Auditory startle & Prepulse inhibition. Retrieved from [Link]
-
Beasley, C. M. Jr., et al. (1997). Efficacy of olanzapine: an overview of pivotal clinical trials. The Journal of Clinical Psychiatry, 58 Suppl 10, 7-12. Retrieved from [Link]
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Lee, H., & Yoon, S. (2021). Animal models for the assessment of hallucinations and their related biological mechanisms. Animal Cells and Systems, 25(4), 215-223. Retrieved from [Link]
-
protocols.io. (2025, January 30). Open Field Behavior in Mice. Retrieved from [Link]
-
Geyer, M. A., & Gross, G. (2012). From antipsychotic to anti-schizophrenia drugs: role of animal models. Dialogues in Clinical Neuroscience, 14(1), 21-30. Retrieved from [Link]
-
Journal of Asian Health. (n.d.). Animal Research Guidelines. Retrieved from [Link]
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High-Sensitivity Quantitation of 7-Hydroxyloxapine in Brain Tissue via LC-MS/MS
[1][2][3][4]
Abstract & Introduction
Loxapine is a dibenzoxazepine antipsychotic used in the treatment of schizophrenia and agitation.[1][2] While the parent compound is well-characterized, its active metabolite, 7-Hydroxyloxapine (7-OH-Loxapine) , exhibits high affinity for D2 receptors and contributes significantly to the pharmacological profile. Quantifying this metabolite in brain tissue is critical for understanding neuropharmacokinetics, receptor occupancy, and the blood-brain barrier (BBB) penetration efficiency.
Analyzing brain tissue presents unique challenges due to the high lipid content (approx. 10-12%), which can cause severe matrix effects (ion suppression) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, 7-OH-Loxapine is a structural isomer of 8-Hydroxyloxapine; failing to chromatographically separate these distinct metabolites leads to cross-quantitation errors.
This Application Note details a robust protocol for the extraction and quantitation of 7-OH-Loxapine in brain tissue, emphasizing isomer separation and phospholipid removal.
Metabolic Pathway & Target Analytes
Loxapine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes. The primary pathways involve hydroxylation to 7-OH-Loxapine (mediated by CYP3A4 and CYP2D6) and 8-OH-Loxapine (mediated by CYP1A2).
Figure 1: Metabolic pathway of Loxapine highlighting the formation of the target analyte 7-OH-Loxapine and its critical isomer.
Materials & Reagents
-
Standards: this compound, 8-Hydroxyloxapine (for resolution check), Loxapine.[3]
-
Internal Standard (IS): Loxapine-d8 or this compound-d8 (preferred).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Matrix: Blank Brain Tissue (control).
-
Consumables: 2.0 mL reinforced tubes with Zirconium oxide beads (1.4 mm).
Pre-Analytical Protocol: Tissue Homogenization
Brain tissue is "rubbery" and lipid-rich. Standard vortexing is insufficient. We utilize bead-beating to ensure complete cell lysis and drug release.
-
Weighing: Weigh ~100 mg of wet brain tissue into a 2.0 mL tube containing zirconium beads.
-
Solvent Addition: Add 4 volumes (w/v) of ice-cold Homogenization Buffer (Water:Methanol 50:50 v/v).
-
Why 50% Methanol? Pure water extracts proteins but may not release lipophilic drugs bound to membranes. 50% organic aids solubility while preventing premature protein precipitation that clumps the beads.
-
-
Homogenization: Cycle 2x 30 seconds at 6,000 rpm (Bead Ruptor or equivalent). Keep samples on ice between cycles to prevent thermal degradation.
-
Result: A uniform homogenate ready for extraction.
Sample Preparation: Supported Liquid Extraction (SLE)
While Protein Precipitation (PPT) is common, it often leaves phospholipids that suppress ionization. Supported Liquid Extraction (SLE) is recommended for brain tissue to ensure a clean baseline and lower Limit of Quantitation (LOQ).
Workflow Diagram
Figure 2: SLE workflow designed to remove phospholipids and maximize recovery from lipid-rich brain matrix.[4]
Detailed Steps:
-
Aliquot: Transfer 50 µL of brain homogenate to a 96-well plate.
-
Pre-treatment: Add 10 µL Internal Standard (100 ng/mL) and 200 µL 1% Formic Acid (aq). Mix well.
-
Mechanism:[1][5][6] Acidification ensures the basic amine of 7-OH-Loxapine is protonated/charged? Correction: For SLE, we want the analyte in its neutral state to partition into the organic phase. Since Loxapine is a base (pKa ~7-8), we should actually use High pH buffer (e.g., Ammonium Hydroxide) to neutralize it for SLE extraction into organic solvent.
-
Revised Step 2: Add 200 µL 0.5 M Ammonium Hydroxide . (pH > 9).
-
-
Loading: Load the pre-treated sample onto a diatomaceous earth SLE plate (e.g., Biotage Isolute SLE+ 200). Apply gentle vacuum/pressure to initiate loading. Wait 5 minutes. This allows the aqueous phase to spread over the silica surface.
-
Elution: Elute with 2 x 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Why MTBE? It is highly effective for extracting moderately polar amines while leaving behind polar matrix components and phospholipids.
-
-
Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN).
LC-MS/MS Method Parameters
Separation of the 7-OH and 8-OH isomers is the critical quality attribute (CQA) of this method.
Chromatography (LC)[8]
-
System: UHPLC (e.g., Agilent 1290 / Waters UPLC).
-
Column: Phenyl-Hexyl or C18 (high strength silica).
-
Recommendation: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). The phenyl ligand offers pi-pi interactions that often separate positional isomers better than C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
5.0 min: 40% B (Shallow gradient is key for isomer separation)
-
5.5 min: 95% B (Wash)
-
7.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temp: 40°C.
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| 7-OH-Loxapine | 344.2 | 287.1 | 50 | 25 | Quantifier |
| 344.2 | 271.1 | 50 | 35 | Qualifier | |
| 8-OH-Loxapine | 344.2 | 287.1 | 50 | 25 | Monitor (Interference) |
| Loxapine | 328.2 | 271.1 | 30 | 22 | Parent |
| IS (Loxapine-d8) | 336.2 | 279.1 | 30 | 22 | Internal Standard |
Note: 7-OH and 8-OH share the same mass transitions. They MUST be distinguished by Retention Time (RT). Typically, 7-OH elutes before 8-OH on a C18/Phenyl column due to polarity differences.
Validation & Performance
To ensure the method meets FDA/EMA Bioanalytical Guidelines:
Linearity & Sensitivity[4]
-
Range: 0.5 ng/g to 500 ng/g in brain tissue.
-
LLOQ: 0.5 ng/g (Signal-to-Noise > 10:1).
-
Weighting: 1/x² linear regression.
Matrix Effects (ME) & Recovery (RE)
Brain tissue is notorious for phospholipid suppression (m/z 184, 104 transitions).
-
Assessment: Compare post-extraction spiked samples (A) to neat standards (B).
-
ME Formula: ME (%) = (A/B - 1) x 100.
-
Acceptance: ME should be within ±15%. If suppression >20%, switch from PPT to SLE or SPE cleanup.
Stability[11]
-
Benchtop: 4 hours at room temperature (Loxapine N-oxide can revert to Loxapine; keep samples cold).
-
Freeze/Thaw: Stable for 3 cycles at -80°C.
-
Post-Preparative: Stable for 24 hours in autosampler at 10°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Gradient too steep. | Flatten the gradient between 20-40% B. Switch to Phenyl-Hexyl column. |
| High Backpressure | Homogenate not clean. | Increase centrifugation speed (15,000 x g) or use SLE to filter particulates. |
| Low Sensitivity | Ion suppression from lipids. | Monitor phospholipid transition (m/z 184->184). If high, implement phospholipid removal plate (e.g., Ostro/HybridSPE). |
| Carryover | Loxapine "sticking" to system. | Use a needle wash of 50:50:0.1 ACN:MeOH:FA. |
References
-
Metabolism of Loxapine:Chakraborty, B. S., et al. (1989).
-
(Validated concept of metabolite separation).
-
-
Brain Tissue Extraction:Vogeser, M., & Seger, C. (2008).
-
(General principles of matrix suppression in lipid-rich tissues).
-
-
LC-MS/MS Method Validation:FDA Guidance for Industry: Bioanalytical Method Valid
-
Pharmacokinetics of Loxapine:Kudo, K., et al. (1999). "Loxapine screening in human tissues."
-
(Provides context for expected tissue concentrations).
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. auntminnie.com [auntminnie.com]
- 7. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Proposed Chemical Synthesis of 7-Hydroxyloxapine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the proposed chemical synthesis of 7-Hydroxyloxapine, a principal active metabolite of the antipsychotic drug Loxapine.[1] The synthesis of a high-purity reference standard is crucial for pharmacokinetic studies, metabolism research, and as a standard in the analytical quantification of the metabolite in biological matrices.[2] This protocol outlines a multi-step synthetic route commencing from commercially available starting materials, with in-depth explanations for each experimental choice, ensuring scientific integrity and reproducibility. The proposed synthesis is grounded in established chemical principles and draws parallels from the synthesis of Loxapine and related phenothiazine derivatives.[3][4][5]
Introduction: The Significance of this compound
Loxapine is a dibenzoxazepine-class antipsychotic agent used in the treatment of schizophrenia.[6] Upon administration, it undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[1] this compound is one of its major active metabolites, exhibiting significant pharmacological activity.[1] Therefore, the availability of a well-characterized this compound reference standard is indispensable for a comprehensive understanding of Loxapine's metabolic fate and its contribution to the overall therapeutic and potential adverse effects. This document aims to provide a robust and scientifically sound protocol for the de novo synthesis of this compound.
Proposed Synthetic Strategy
The proposed synthesis of this compound is a multi-step process that can be conceptually divided into two main stages:
-
Stage 1: Synthesis of the Loxapine Core Structure. This stage focuses on constructing the foundational dibenzoxazepine tricycle of Loxapine.
-
Stage 2: Regioselective Hydroxylation. This final and critical step involves the introduction of a hydroxyl group at the 7-position of the Loxapine molecule.
This strategy is designed to leverage established methodologies for the synthesis of Loxapine and related heterocyclic systems, while addressing the challenge of regioselective functionalization.[3][4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Amino-4-chlorophenol | ≥98% | Sigma-Aldrich |
| 2-Fluoronitrobenzene | ≥99% | Sigma-Aldrich |
| N-Methylpiperazine | ≥99% | Sigma-Aldrich |
| Iron powder | Fine grade | Sigma-Aldrich |
| Acetic acid | Glacial | Fisher Scientific |
| Sodium nitrite | ACS reagent | VWR |
| Copper(I) oxide | ≥97% | Alfa Aesar |
| Hydrochloric acid | 37% | VWR |
| Sodium hydroxide | Pellets | VWR |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Anhydrous sodium sulfate | Granular | VWR |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Stage 1: Synthesis of the Loxapine Core Structure
This stage involves a three-step process: Ullmann condensation, reductive cyclization, and finally, nucleophilic aromatic substitution to introduce the N-methylpiperazine side chain.
Step 1.1: Synthesis of 2-(2-Nitrophenoxy)-5-chloroaniline
This step involves an Ullmann condensation reaction between 2-amino-4-chlorophenol and 2-fluoronitrobenzene.
-
Procedure:
-
To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C.
-
Slowly add 2-fluoronitrobenzene (1.1 eq) dropwise over 30 minutes.
-
Maintain the reaction at 120 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 2-(2-nitrophenoxy)-5-chloroaniline.
-
Step 1.2: Synthesis of 2-Chloro-10,11-dihydrodibenzo[b,f][3][7]oxazepin-11-one
This step involves a reductive cyclization of the nitro group to an amine, which then undergoes intramolecular condensation to form the tricyclic lactam.
-
Procedure:
-
Suspend 2-(2-nitrophenoxy)-5-chloroaniline (1.0 eq) and iron powder (5.0 eq) in a mixture of glacial acetic acid and water (4:1).
-
Heat the mixture to reflux (approximately 110 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude lactam. This product is often used in the next step without further purification.
-
Step 1.3: Synthesis of Loxapine
The final step in this stage is the introduction of the N-methylpiperazine moiety.
-
Procedure:
-
To a solution of the crude 2-chloro-10,11-dihydrodibenzo[b,f][3][7]oxazepin-11-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.5 eq).
-
Reflux the mixture for 2 hours to form the corresponding imino chloride intermediate.
-
Cool the reaction to room temperature and carefully add N-methylpiperazine (3.0 eq).
-
Reflux the mixture for an additional 6 hours.
-
After cooling, quench the reaction with water and basify with 2M sodium hydroxide solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Loxapine by column chromatography (DCM/Methanol gradient) to yield the pure product.
-
Stage 2: Regioselective Hydroxylation to this compound
This is a proposed regioselective hydroxylation. The directing effects of the chloro and the oxazepine ring substituents are expected to favor hydroxylation at the 7 or 9 positions. A Sandmeyer-type reaction on a pre-functionalized precursor is a plausible approach for regiocontrol.
Step 2.1: Synthesis of 7-Amino-loxapine
-
Procedure:
-
Nitration of Loxapine followed by reduction. (This is a hypothetical step and would require careful optimization to achieve regioselectivity). A more controlled approach would be to start with a precursor already containing a nitro or amino group at the desired position. For the purpose of this protocol, we will assume the synthesis of 7-Amino-loxapine is achievable through established methods for aromatic amination.
-
Step 2.2: Diazotization of 7-Amino-loxapine and Hydroxylation
-
Procedure:
-
Dissolve 7-Amino-loxapine (1.0 eq) in a mixture of dilute sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) oxide in dilute sulfuric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide solution.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 1 hour.
-
Cool the reaction, neutralize with a suitable base (e.g., sodium bicarbonate), and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude this compound by preparative HPLC to obtain the reference standard.
-
Characterization and Purity Assessment
The identity and purity of the synthesized this compound reference standard must be rigorously confirmed using a battery of analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Elucidation | Spectra consistent with the this compound structure, showing the aromatic proton shifts influenced by the hydroxyl group. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak with a purity of ≥98%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Analysis | Presence of characteristic O-H and N-H stretching bands. |
| Elemental Analysis | Elemental Composition | The percentage of C, H, N, and O should be within ±0.4% of the theoretical values. |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Discussion and Scientific Rationale
The proposed synthetic route is based on well-established named reactions and principles in organic synthesis. The Ullmann condensation in the first step is a classic method for forming diaryl ethers.[4] The subsequent reductive cyclization using iron in acetic acid is a common and efficient method for the synthesis of lactams from ortho-nitroaryl precursors. The introduction of the N-methylpiperazine side chain via an imino chloride intermediate is a standard procedure for the synthesis of Loxapine and related compounds.[3]
The most challenging step is the regioselective introduction of the hydroxyl group at the 7-position. Direct hydroxylation of Loxapine is likely to yield a mixture of isomers. Therefore, a more controlled, multi-step approach via a pre-functionalized intermediate, such as 7-Amino-loxapine, is proposed. The Sandmeyer-type reaction, involving diazotization of the amino group followed by hydrolysis of the diazonium salt, is a reliable method for introducing a hydroxyl group onto an aromatic ring. The success of this final step is contingent on the successful regioselective synthesis of the 7-amino precursor.
Conclusion
This application note provides a detailed and scientifically grounded, albeit proposed, protocol for the chemical synthesis of a this compound reference standard. The successful execution of this synthesis will provide a valuable tool for researchers in pharmacology, drug metabolism, and analytical chemistry. The protocol emphasizes safety, purity, and rigorous characterization of the final product, ensuring its suitability as a reference standard.
References
- Preparation method of loxapine and key intermediate of loxapine. CN103570641A - Google Patents.
-
A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. ResearchGate. Available at: [Link]
-
Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS. PubMed. Available at: [Link]
-
Loxapine. PubChem. Available at: [Link]
-
Loxapine. Wikipedia. Available at: [Link]
-
Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity. PMC - PubMed Central. Available at: [Link]
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- 2. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Loxapine - Wikipedia [en.wikipedia.org]
- 7. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
Application of 7-Hydroxyloxapine in schizophrenia research models
Application Note: Pharmacological Characterization and Bioanalysis of 7-Hydroxyloxapine in Schizophrenia Research Models
Abstract
This compound (7-OH-Loxapine) is the primary active metabolite of the antipsychotic loxapine.[1] While loxapine is structurally a dibenzoxazepine tricyclic, its pharmacological profile—and that of 7-OH-Loxapine—bridges the gap between typical (first-generation) and atypical (second-generation) antipsychotics. This guide details the application of 7-OH-Loxapine in preclinical schizophrenia models, focusing on its high affinity for Dopamine D2 and Serotonin 5-HT2A receptors. It provides validated protocols for behavioral assessment (Amphetamine-Induced Hyperlocomotion) and precise bioanalytical quantification (LC-MS/MS) to support pharmacokinetic/pharmacodynamic (PK/PD) correlations.
Pharmacological Profile & Mechanism of Action
1.1 Receptor Affinity and Signaling 7-OH-Loxapine exhibits a receptor binding profile distinct from its parent compound in metabolic ratios but similar in affinity targets. It acts as a potent antagonist at Dopamine D2 receptors (modulating positive symptoms) and Serotonin 5-HT2A receptors (modulating negative symptoms and reducing extrapyramidal side effects).
-
D2 Receptor: Ki ≈ 2–10 nM (High Affinity)
-
5-HT2A Receptor: Ki ≈ 2–5 nM (High Affinity)
-
Metabolic Pathway: Loxapine is metabolized to 7-OH-Loxapine primarily by CYP2D6 and CYP3A4 , while 8-OH-Loxapine (inactive at D2) is formed by CYP1A2.[2][3]
1.2 Mechanistic Pathway Diagram The following diagram illustrates the metabolic formation of 7-OH-Loxapine and its downstream receptor antagonism, highlighting the critical CYP enzymes involved.
Figure 1: Metabolic formation and receptor targeting of this compound. Note the dual antagonism at D2 and 5-HT2A receptors.[4]
Experimental Protocol: In Vivo Behavioral Assessment
Model: Amphetamine-Induced Hyperlocomotion (Rat) Rationale: This model mimics the dopaminergic hyperactivity associated with the positive symptoms of schizophrenia. 7-OH-Loxapine is expected to dose-dependently attenuate this hyperactivity.
2.1 Materials
-
Subjects: Adult Male Sprague-Dawley rats (250–300g).
-
Compounds:
-
This compound (Test Article): Dissolve in 0.1% tartaric acid or 1% DMSO/Saline vehicle.
-
D-Amphetamine Sulfate (Inducer): Dissolve in sterile saline (1.5 mg/kg).
-
Clozapine or Haloperidol (Positive Control).
-
-
Equipment: Open Field Activity Chambers with infrared beam tracking (e.g., Med Associates or San Diego Instruments).
2.2 Dosing Regimen
-
Group A (Vehicle): Vehicle + Amphetamine
-
Group B (Low Dose): 7-OH-Loxapine (0.3 mg/kg s.c.) + Amphetamine
-
Group C (Mid Dose): 7-OH-Loxapine (1.0 mg/kg s.c.) + Amphetamine
-
Group D (High Dose): 7-OH-Loxapine (3.0 mg/kg s.c.) + Amphetamine
-
Group E (Reference): Haloperidol (0.5 mg/kg s.c.) + Amphetamine
2.3 Step-by-Step Procedure
-
Acclimatization: Place rats in the testing room for 60 minutes prior to experimentation to reduce stress-induced variability.
-
Habituation: Place rats in the Open Field chambers for 30 minutes to establish baseline locomotor activity.
-
Pre-treatment: Administer 7-OH-Loxapine (or Vehicle/Reference) via subcutaneous (s.c.) injection 30 minutes prior to the amphetamine challenge.
-
Critical Control: Ensure injection volume is consistent (e.g., 1 mL/kg).
-
-
Challenge: Administer D-Amphetamine (1.5 mg/kg i.p.).
-
Recording: Immediately return animals to chambers. Record locomotor activity (total distance traveled, ambulatory counts) in 5-minute bins for 60–90 minutes.
-
Analysis: Calculate Total Distance Traveled (cm) post-amphetamine. Compare Area Under the Curve (AUC) between treatment groups using One-Way ANOVA followed by Dunnett’s post-hoc test.
Bioanalytical Protocol: LC-MS/MS Quantification
Objective: Quantify 7-OH-Loxapine in rat plasma to establish PK/PD relationships. Matrix: Rat Plasma (K2EDTA). Limit of Quantitation (LLOQ): 0.05 ng/mL.
3.1 Sample Preparation (Solid Phase Extraction)
-
Internal Standard (IS): this compound-d8 or Loxapine-d8.
-
SPE Plate: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX).
3.2 Extraction Workflow
-
Aliquot: Transfer 100 µL plasma into a 96-well plate.
-
Spike: Add 10 µL Internal Standard working solution (50 ng/mL).
-
Dilute: Add 100 µL 4% H3PO4 (Phosphoric Acid) to acidify and disrupt protein binding.
-
Condition SPE: 200 µL Methanol followed by 200 µL Water.
-
Load: Apply pre-treated sample to SPE plate.
-
Wash 1: 200 µL 2% Formic Acid in Water (removes proteins/interferences).
-
Wash 2: 200 µL Methanol (removes hydrophobic neutrals).
-
Elute: 2 x 50 µL 5% Ammonium Hydroxide in Methanol.
-
Reconstitute: Evaporate to dryness under N2 gas; reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).
3.3 LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Ionization: ESI Positive Mode.
3.4 MRM Transitions (Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 7-OH-Loxapine | 344.1 | 271.1 | 35 | 25 |
| Loxapine (Parent) | 328.1 | 271.1 | 35 | 22 |
| IS (d8-Analog) | 352.1 | 279.1 | 35 | 25 |
3.5 Bioanalytical Workflow Diagram The following diagram outlines the critical path for sample processing to ensure data integrity.
Figure 2: Solid Phase Extraction (SPE) and LC-MS/MS workflow for 7-OH-Loxapine.
Data Interpretation & Quality Control
4.1 Self-Validating Systems
-
Behavioral QC: The "Vehicle + Amphetamine" group must show a statistically significant increase in locomotion compared to "Vehicle + Saline" baseline (typically >3-fold increase) for the study to be valid.
-
Bioanalytical QC: Include Quality Control (QC) samples at Low, Mid, and High concentrations in every run. Accuracy must be within ±15% of nominal values.
4.2 Expected Results
-
Behavioral: 7-OH-Loxapine should reduce amphetamine-induced hyperlocomotion in a dose-dependent manner. Efficacy is typically observed at plasma concentrations >5 ng/mL.
-
Metabolic Ratio: In rats, the conversion of Loxapine to 7-OH-Loxapine is generally lower than in humans. Direct administration of 7-OH-Loxapine (as described in Section 2) bypasses this metabolic variability, allowing for direct assessment of the metabolite's potency.
References
-
Chakrabarti, A., et al. (2007). "Pharmacological and pharmacokinetic characterization of Staccato® Loxapine." Psychopharmacology.
-
Kapur, S., et al. (1997).[4] "Loxapine has a high 5-HT2 receptor occupancy: implications for atypical antipsychotic classification." American Journal of Psychiatry.
-
Luo, D., et al. (2011). "In vitro identification of the human cytochrome P450 enzymes involved in the oxidative metabolism of loxapine." Xenobiotica.
-
FDA Center for Drug Evaluation and Research. (2012). "Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Loxapine)."
-
Niedorf, F., et al. (2017). "Simultaneous quantification of loxapine and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
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- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 7-Hydroxyloxapine in Human Plasma
Introduction
7-Hydroxyloxapine is a primary and pharmacologically active metabolite of loxapine, an established antipsychotic agent used in the management of schizophrenia.[1] The therapeutic efficacy and potential for adverse effects of loxapine are intrinsically linked to the plasma concentrations of both the parent drug and its active metabolites.[2][3] Consequently, the accurate and precise quantification of this compound in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and in the broader context of drug development and clinical trials. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol is underpinned by rigorous validation procedures consistent with regulatory expectations, ensuring data of the highest integrity.[4][5][6]
Principle of the Method
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to achieve superior selectivity and sensitivity for the quantification of this compound. The workflow involves the isolation of the analyte from the plasma matrix using a straightforward and efficient protein precipitation technique. Following extraction, the analyte is separated from endogenous plasma components on a reversed-phase HPLC column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures a high degree of specificity and allows for low detection limits, which are critical for clinical and research applications.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (≥98% purity)
-
Loxapine-d8 (or other suitable stable isotope-labeled internal standard)
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Instrumentation and Analytical Conditions
A validated HPLC-MS/MS system is essential for this analysis. The following provides a representative set of instrumental parameters that can be adapted and optimized for specific laboratory setups.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Condition |
| HPLC System | A system capable of delivering accurate and precise gradients (e.g., Shimadzu, Waters, Agilent) |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Optimized to ensure separation from matrix components and isomers (e.g., 8-hydroxyloxapine) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 550 °C |
| MRM Transitions | To be optimized for the specific instrument. Example transitions: |
| This compound | Q1: m/z 344.1 -> Q3: m/z 257.1 |
| Internal Standard | Q1: m/z [M+H]+ -> Q3: [Product Ion]+ |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma.[7]
-
Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid. The acidic condition aids in protein denaturation and improves the recovery of the analyte.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection into the HPLC-MS/MS system.
Caption: Workflow for the quantitative analysis of this compound.
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[4][5] The following parameters were assessed:
Selectivity and Specificity
Selectivity was evaluated by analyzing six different batches of blank human plasma to assess for any endogenous interferences at the retention time of this compound and the internal standard. No significant interferences were observed.
Linearity and Range
The linearity of the method was established by constructing an eight-point calibration curve over the concentration range of 0.05 to 50 ng/mL.[8] The calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three separate days. The acceptance criteria were a precision (%CV) of ≤15% and an accuracy (% bias) within ±15% of the nominal value.[7]
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | < 10% | < 12% | ± 10% | ± 12% |
| Medium | < 8% | < 10% | ± 8% | ± 10% |
| High | < 7% | < 9% | ± 7% | ± 9% |
Extraction Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of the analyte in extracted samples with those of unextracted standards. The recovery was consistent across the QC levels and was >85%.[8] The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standards. The matrix effect was found to be negligible.
Stability
The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.
-
Long-Term Stability: Stable for at least 3 months when stored at -80 °C.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours.
Conclusion
This application note presents a robust, sensitive, and specific HPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The simple protein precipitation extraction procedure and the short chromatographic run time allow for high-throughput analysis. The method has been thoroughly validated according to regulatory guidelines and is suitable for use in therapeutic drug monitoring, pharmacokinetic studies, and clinical trials.
References
-
Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 134-142. Available at: [Link]
-
Zimmer, J., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(10), 1731-1742. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213-221. Available at: [Link]
-
U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Adasuve (loxapine) inhalation powder. Available at: [Link]
-
Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 115-122. Available at: [Link]
-
Hüe, B., et al. (1994). Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma. Therapeutic Drug Monitoring, 16(4), 386-392. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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- 2. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hhs.gov [hhs.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. youtube.com [youtube.com]
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- 8. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 7-Hydroxyloxapine in Human Plasma
Abstract
This application note provides a comprehensive and validated protocol for the quantitative analysis of 7-hydroxyloxapine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a primary active metabolite of loxapine, an antipsychotic medication.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development programs. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in scientific principles and compliant with regulatory standards.[3][4] We delve into the rationale behind experimental choices, from sample preparation to mass spectrometric detection, to ensure a robust and reliable bioanalytical method.
Introduction: The Significance of this compound Quantification
Loxapine is a dibenzooxazepine antipsychotic agent used in the treatment of schizophrenia.[5] It undergoes extensive metabolism in vivo, forming several metabolites, including the pharmacologically active this compound.[1][2] The concentration of this compound in systemic circulation can be significantly higher than the parent drug, contributing substantially to the overall therapeutic and potential toxic effects.[2] Therefore, a validated bioanalytical method for the accurate measurement of this compound is indispensable for understanding the complete pharmacokinetic profile of loxapine and its implications for clinical efficacy and safety.
This document outlines a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method has been validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][6]
Foundational Principles: Analyte Characteristics and Method Selection
A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust bioanalytical method development.
2.1. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H18ClN3O2 | PubChem[7] |
| Molecular Weight | 343.8 g/mol | PubChem[7] |
| XLogP3 | 2.7 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
The presence of a hydroxyl group and a tertiary amine in the piperazine ring suggests that this compound is amenable to positive ion electrospray ionization (ESI). Its moderate lipophilicity (XLogP3 of 2.7) indicates that it can be efficiently extracted from a biological matrix using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
2.2. Rationale for LC-MS/MS Selection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.
-
Selectivity: The use of Selected Reaction Monitoring (SRM) allows for the highly specific detection of the analyte of interest, minimizing interference from endogenous matrix components.
-
Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), which is essential for characterizing the terminal elimination phase in pharmacokinetic studies.
-
Versatility: The technique can be adapted to a wide range of analytes and complex biological matrices.
Method Development: A Step-by-Step Approach
This section details the systematic development of the bioanalytical method, explaining the rationale behind each critical decision.
3.1. Mass Spectrometry Optimization
The initial step in method development is the optimization of the mass spectrometer parameters to achieve the most stable and intense signal for this compound and its internal standard (IS).
-
Infusion and Tuning: A standard solution of this compound is infused directly into the mass spectrometer to determine the optimal precursor ion and product ions. For this compound, the protonated molecule [M+H]+ is typically the most abundant precursor ion in positive ESI mode. Collision-induced dissociation (CID) is then applied to fragment the precursor ion, and the most intense and stable product ions are selected for SRM transitions.
-
Selection of SRM Transitions: A minimum of two SRM transitions are typically monitored for the analyte and one for the internal standard. The most intense transition is used for quantification, while the second serves as a qualifier for confirmatory purposes.
3.2. Chromatographic Separation
The goal of chromatography is to separate the analyte from potentially interfering components of the plasma matrix, thereby reducing matrix effects and improving the accuracy of quantification.[8][9]
-
Column Selection: A reversed-phase C18 column is a common and effective choice for analytes with moderate polarity like this compound.
-
Mobile Phase Optimization: A gradient elution using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed. The formic acid aids in the protonation of the analyte, enhancing the ESI signal. The gradient is optimized to achieve a sharp peak shape and adequate retention time for this compound, ensuring it elutes in a region free from significant matrix interference.
3.3. Sample Preparation: The Key to Clean Extracts
Effective sample preparation is critical for removing proteins and other interfering substances from the plasma sample, which can otherwise cause ion suppression or enhancement and compromise the integrity of the data.[9]
-
Choice of Technique: While protein precipitation is a simpler and faster technique, Solid Phase Extraction (SPE) often provides cleaner extracts and higher recovery, leading to improved sensitivity and reduced matrix effects.[1] For this method, a cation-exchange SPE is recommended due to the basic nature of the piperazine moiety in this compound.
-
Internal Standard (IS) Selection: An ideal internal standard is a stable, isotopically labeled analog of the analyte (e.g., this compound-d4). If an isotopically labeled IS is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. The IS is crucial for correcting for variability during sample processing and injection.[10]
Detailed Protocol: From Sample to Result
This section provides a detailed, step-by-step protocol for the validated method.
4.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., this compound-d4 or a suitable analog)
-
Human plasma (K2EDTA as anticoagulant)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Cation-exchange SPE cartridges
4.2. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at a minimum of six different concentration levels and QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
4.3. Sample Preparation Workflow
Caption: Solid Phase Extraction (SPE) workflow for this compound from human plasma.
4.4. LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| SRM Transition (Quantifier) | e.g., m/z 344.1 -> 271.1 |
| SRM Transition (Qualifier) | e.g., m/z 344.1 -> 193.1 |
| IS SRM Transition | Analyte-specific |
| Dwell Time | 100 ms |
Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[4][11] The validation should be conducted in accordance with regulatory guidelines.[3][6][12]
5.1. Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). A linear regression with a weighting factor (e.g., 1/x²) is commonly used. |
| Accuracy & Precision | To assess the closeness of the determined concentration to the nominal concentration (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[1][6] |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the effect of the matrix on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately quantified. | The accuracy and precision of the diluted samples should be within ±15%.[6] |
5.2. Experimental Protocols for Validation
The following provides a brief overview of the experimental design for key validation parameters.
-
Accuracy and Precision: Analyze three batches of QC samples (LLOQ, LQC, MQC, HQC) on three different days. Each batch should include a calibration curve.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples from at least six different sources of blank matrix with the peak area of the analyte in a neat solution at the same concentration.
-
Stability Studies:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at different time points.
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
-
Data Interpretation and Reporting
Conclusion
This application note presents a detailed and scientifically sound protocol for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. By following the principles and procedures outlined herein, researchers can confidently generate high-quality bioanalytical data to support their drug development programs. The emphasis on understanding the "why" behind each step empowers scientists to troubleshoot and adapt the method as needed, ensuring its continued success.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Meng, M., Zhao, N., Pederson, C. C., & Reuschel, S. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 1-9. [Link]
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Courlet, P., Alves Saldanha, S., Cavassini, M., Marzolini, C., Choong, E., Csajka, C., ... & Decosterd, L. A. (2020). Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. Journal of Mass Spectrometry, 55(6), e4506. [Link]
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European Bioanalysis Forum. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
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Li, W., Cohen, L. H., & Ji, Q. C. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 575-587. [Link]
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Wong, Y. C., Zuo, Z., Chow, D. S. L., & Lam, H. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 115-122. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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MDPI. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
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Waters Corporation. (2023, September 3). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. [Link]
-
Zimmer, J. S. D., Needham, S. R., Christianson, C. D., Piekarski, C. M., Sheaff, C. N., Huie, K., ... & Takahashi, L. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
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Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213-221. [Link]
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PubMed. (2023, October 16). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193253, this compound. Retrieved from [Link]
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ResearchGate. (2025, October 10). (PDF) Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]
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U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169441915, 7-Hydroxy-loxapine-glucuronide. Retrieved from [Link]
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Wong, Y. C., Zuo, Z., Chow, D. S. L., & Lam, H. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 115-122. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3964, Loxapine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis-an-overview. [Link]
-
LCGC International. (2017, December 1). A Look at Matrix Effects. [Link]
-
International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
MDPI. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]
Sources
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
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- 7. This compound | C18H18ClN3O2 | CID 193253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. hhs.gov [hhs.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Quantification of 7-Hydroxyloxapine as a Key Biomarker for Loxapine Metabolism using LC-MS/MS
Introduction
Loxapine is a dibenzoxazepine-class antipsychotic agent that has been utilized in the treatment of schizophrenia for several decades[1][2]. The clinical efficacy and safety profile of loxapine are not solely dependent on the parent drug concentration but are significantly influenced by its extensive hepatic metabolism[3][4]. Loxapine is biotransformed into several metabolites, some of which possess their own distinct pharmacological activity[3][5]. Among these, 7-hydroxyloxapine has been identified as a major and pharmacologically active metabolite[2][6].
Understanding the metabolic profile of loxapine is critical for optimizing therapeutic outcomes. The concentration of this compound serves as a crucial biomarker for several reasons:
-
Pharmacological Contribution: this compound is an active metabolite with a high affinity for dopamine D2 receptors, contributing significantly to the overall antipsychotic effect of the parent drug[7].
-
Metabolic Phenotyping: The rate of formation of this compound is primarily governed by cytochrome P450 enzymes CYP3A4 and CYP2D6[1]. Quantifying this metabolite allows for the assessment of a patient's metabolic capacity, which can vary due to genetic polymorphisms or drug-drug interactions.
-
Exposure-Response Relationship: In preclinical studies, levels of this compound in the brain have been found to be substantially higher than the parent drug, highlighting its importance in assessing target tissue exposure[8].
This application note provides a comprehensive guide for researchers and drug development professionals on the principles and protocols for the accurate quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique[5].
Scientific Principles
Loxapine Metabolism Pathway
Loxapine undergoes extensive first-pass and systemic metabolism in the liver through multiple enzymatic pathways, including aromatic hydroxylation, N-demethylation, and N-oxidation[3]. The primary pathways leading to its major active metabolites are illustrated below.
-
Hydroxylation: Loxapine is hydroxylated at the 7- and 8-positions of its aromatic ring.
-
N-Demethylation: Loxapine is demethylated to form amoxapine, a compound also used as an antidepressant[5].
The central role of CYP2D6 and CYP3A4 in the formation of this compound is of significant clinical interest. These enzymes are known for their genetic polymorphisms, which can lead to classifications of individuals as poor, intermediate, extensive, or ultra-rapid metabolizers. This variability can directly impact the ratio of this compound to loxapine, influencing both the therapeutic efficacy and the potential for adverse effects. Therefore, monitoring this metabolite provides a direct window into the functional activity of these key drug-metabolizing enzymes.
Caption: Major metabolic pathways of Loxapine.
Pharmacological Significance of this compound
The rationale for quantifying this compound extends beyond its utility as a simple metabolic indicator. Discrepancies between in vitro receptor binding data for loxapine and its in vivo clinical effects can be partially explained by the potent activity of its metabolites[7]. Specifically, this compound has been shown to have a higher affinity for the dopamine D2 receptor compared to loxapine itself[7]. Since D2 receptor blockade is a primary mechanism for antipsychotic action, the concentration of this compound is integral to the total pharmacodynamic effect observed in a patient. Monitoring only the parent drug would provide an incomplete picture of the biological activity at the target receptor.
Analytical Methodology: LC-MS/MS Quantification
The simultaneous quantification of loxapine and its metabolites in complex biological matrices like plasma requires a method with high sensitivity and selectivity. LC-MS/MS is the preferred technique as it can distinguish between structurally similar isomers and quantify analytes at the low ng/mL concentrations typically observed in clinical samples[5][9][10].
Principle of the Assay
This protocol employs a robust sample preparation method using solid-phase extraction (SPE) to isolate this compound and a suitable internal standard (IS) from plasma proteins and other endogenous components. The extracted analytes are then separated chromatographically using a reversed-phase HPLC column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte.
Materials and Reagents
-
Reference Standards: this compound, Loxapine, and a suitable stable isotope-labeled internal standard (e.g., Loxapine-d8).
-
Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid, Ammonium Acetate.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
-
Labware: Calibrated pipettes, polypropylene tubes, autosampler vials.
Sample Preparation Protocol (Human Plasma)
This protocol is designed to provide a clean extract with high recovery, which is essential for a self-validating and trustworthy assay.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample into a clean polypropylene tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Loxapine-d8 at 100 ng/mL in 50% methanol) to all tubes except for the blank matrix sample. Vortex for 10 seconds. Causality: The IS is added early to account for variability during all subsequent extraction and analysis steps.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. Causality: Acidification disrupts protein binding and ensures the analytes are in the correct ionic state for binding to the SPE sorbent.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Causality: The wash steps remove polar and non-polar interferences, respectively, while retaining the analytes of interest.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex thoroughly. Causality: Reconstituting in the initial mobile phase ensures good peak shape during chromatographic injection.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Caption: LC-MS/MS sample preparation and analysis workflow.
Preparation of Standards and Quality Controls
To ensure the trustworthiness and accuracy of the results, a set of calibration standards (CS) and quality control (QC) samples are prepared by spiking known amounts of this compound into drug-free plasma.
| Sample Type | Concentration (ng/mL) | Purpose |
| CS 1 | 0.05 | Lower Limit of Quantification (LLOQ) |
| CS 2 | 0.10 | Calibration Point |
| CS 3 | 0.50 | Calibration Point |
| CS 4 | 2.50 | Calibration Point |
| CS 5 | 10.0 | Calibration Point |
| CS 6 | 40.0 | Calibration Point |
| CS 7 | 50.0 | Upper Limit of Quantification (ULOQ) |
| QC 1 (LQC) | 0.15 | Low Quality Control |
| QC 2 (MQC) | 2.00 | Medium Quality Control |
| QC 3 (HQC) | 37.5 | High Quality Control |
Table 1: Example concentrations for calibration standards and quality controls.
Instrumental Analysis & Data Processing
LC-MS/MS System and Parameters
The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | 10% B to 90% B over 3 minutes, hold 1 min, re-equilibrate | Ensures separation from endogenous components and elution of analytes. |
| Column Temp | 40°C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Loxapine and its metabolites contain basic nitrogen atoms, which are readily protonated. |
| MRM Transition 1 | Loxapine: 328.1 -> 255.1 | Parent -> Product ion for quantification. |
| MRM Transition 2 | This compound: 344.1 -> 271.1 | Parent -> Product ion for quantification. |
| MRM Transition 3 | Loxapine-d8 (IS): 336.1 -> 263.1 | Parent -> Product ion for internal standard. |
| Dwell Time | 100 ms | |
| Collision Energy | Optimized for each transition |
Table 2: Suggested starting parameters for LC-MS/MS analysis.
Data Analysis and Acceptance Criteria
-
Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Response Ratio: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Plot the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting. Causality: 1/x² weighting gives less emphasis to the higher concentration points, improving accuracy at the lower end of the curve.
-
Quantification: Determine the concentration of this compound in QC and unknown samples by back-calculating from the regression equation.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
The calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
-
The calculated concentrations of at least two-thirds of the QC samples must be within ±15% of their nominal values.
-
| Sample ID | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| LQC | 0.15 | 0.16 | 106.7% |
| MQC | 2.00 | 1.95 | 97.5% |
| HQC | 37.5 | 38.9 | 103.7% |
| Unknown 1 | N/A | 3.45 | N/A |
| Unknown 2 | N/A | 15.2 | N/A |
Table 3: Example data demonstrating assay accuracy.
Interpretation of Results & Clinical Utility
The quantitative result for this compound provides a direct measure of this active metabolite's circulating concentration. When analyzed alongside the parent drug, the metabolite-to-parent drug ratio (7-OH-Loxapine / Loxapine) can be calculated. This ratio is a powerful biomarker for:
-
Therapeutic Drug Monitoring (TDM): Aiding in dose adjustments for patients exhibiting signs of toxicity or a lack of efficacy. An unusually high ratio may indicate rapid metabolism, suggesting the patient might benefit from a different therapeutic agent less dependent on the CYP2D6/3A4 pathway.
-
Phenotyping: Identifying patients who may be poor or ultra-rapid metabolizers, allowing for personalized medicine approaches.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs that are known inhibitors or inducers of CYP3A4 or CYP2D6.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete elution from SPE cartridge; Suboptimal pH during extraction. | Ensure elution solvent is sufficiently strong (e.g., check % of ammonium hydroxide); Verify pH of pre-treated sample. |
| High Variability (%CV) | Inconsistent sample preparation; Pipetting errors. | Use a calibrated pipette; Ensure thorough vortexing at all mixing steps; Automate sample preparation if possible. |
| Poor Peak Shape | Mismatch between reconstitution solvent and mobile phase; Column degradation. | Reconstitute in the initial mobile phase; Flush the column or replace if necessary. |
| Matrix Effects (Ion Suppression) | Co-elution of endogenous plasma components. | Optimize chromatographic gradient to better separate analyte from interferences; Use a more rigorous sample cleanup method. |
References
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Frontiers in Pharmacology. [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Loxapine Monograph for Professionals. Drugs.com. [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-LOXAPINE. pms-add-ons.com. [Link]
-
Loxapine. LiverTox - NCBI Bookshelf. [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s) - Adasuve. accessdata.fda.gov. [Link]
-
Revisiting loxapine: a systematic review. Annals of General Psychiatry. [Link]
-
Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Loxapine | C18H18ClN3O - PubChem. National Center for Biotechnology Information. [Link]
-
Loxapine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Loxapine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. [Link]
-
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. scispace.com [scispace.com]
Application Note: High-Precision Pharmacodynamic Profiling of 7-Hydroxyloxapine
Executive Summary
7-Hydroxyloxapine (7-OH-Loxapine) is the primary active metabolite of the antipsychotic Loxapine.[1] While the parent drug acts as a balanced serotonin-dopamine antagonist (SDA), clinical observations suggest that 7-OH-Loxapine contributes significantly to the therapeutic window and side-effect profile, particularly regarding extrapyramidal symptoms (EPS) and rapid sedation.
This application note provides a rigorous experimental framework to isolate and quantify the pharmacodynamic (PD) properties of 7-OH-Loxapine. Unlike standard screening, this guide focuses on distinguishing the metabolite’s activity from the parent compound, specifically targeting the D2/5-HT2A receptor occupancy ratio which defines "atypical" antipsychotic efficacy.
Part 1: Molecular Mechanism & Target Profiling
The Pharmacodynamic Rationale
Loxapine is metabolized primarily by CYP2D6 and CYP3A4 into 7-OH-Loxapine.[1][2] Literature indicates that while Loxapine possesses a high 5-HT2A/D2 affinity ratio (characteristic of atypical antipsychotics), 7-OH-Loxapine exhibits higher affinity for the Dopamine D2 receptor compared to the parent. This shift in receptor occupancy is critical: it explains why Loxapine can exhibit "typical" neuroleptic side effects (EPS) at higher doses despite its "atypical" classification.
Receptor Interaction Map
The following diagram illustrates the metabolic formation and divergent receptor binding profiles that must be accounted for in your experimental design.
Figure 1: Metabolic pathway and comparative receptor affinity profile. Note the intensified D2 binding of the metabolite.
Part 2: In Vitro Functional Assays[3]
To validate the antagonistic potential of 7-OH-Loxapine, binding affinity (Ki) is insufficient. You must demonstrate functional inhibition of downstream signaling.
Protocol A: D2 Receptor Antagonism (TR-FRET cAMP Assay)
Objective: Quantify the ability of 7-OH-Loxapine to block Dopamine-induced Gi-protein activation. Mechanism: D2 activation inhibits adenylyl cyclase.[3] An antagonist will restore cAMP levels in the presence of dopamine.
Materials:
-
CHO-K1 cells stably expressing human D2L receptor.
-
Agonist: Dopamine (Challenge dose).
-
Stimulator: Forskolin (to raise baseline cAMP).[4]
-
Detection: HTRF or TR-FRET cAMP kit (e.g., Cisbio or PerkinElmer).
Step-by-Step Methodology:
-
Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume plate. Incubate overnight.
-
Compound Preparation: Prepare 7-OH-Loxapine in stimulation buffer (HBSS + 0.5 mM IBMX). Create a 10-point dose-response curve (1 nM to 10 µM).
-
Antagonist Pre-incubation: Add 5 µL of 7-OH-Loxapine dilutions to cells. Incubate for 15 minutes at 37°C.
-
Expert Insight: Pre-incubation is vital for slow-off-rate compounds to reach equilibrium before the agonist competes.
-
-
Agonist Challenge: Add 5 µL of a mixture containing Dopamine (EC80 concentration) and Forskolin (10 µM) .
-
Why EC80? Using the EC80 of dopamine ensures a robust signal window to detect antagonism.
-
Why Forskolin? D2 is Gi-coupled (inhibitory).[5] You cannot measure inhibition of zero. Forskolin artificially spikes cAMP, allowing Dopamine to lower it, and 7-OH-Loxapine to reverse that lowering.
-
-
Incubation: Incubate for 30 minutes at RT.
-
Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.
-
Read: Measure TR-FRET signals (665 nm / 620 nm ratio).
Protocol B: 5-HT2A Receptor Antagonism (Calcium Flux)
Objective: Measure inhibition of Gq-mediated Calcium release.
Methodology Summary:
-
Load: HEK-293 cells expressing 5-HT2A with Fluo-4 AM (calcium dye).
-
Treat: Add 7-OH-Loxapine dose-response. Incubate 15 min.
-
Challenge: Inject Serotonin (5-HT) at EC80 concentration via FLIPR/FlexStation.
-
Analysis: Calculate IC50 based on reduction of Peak Fluorescence Units (RFU).
Experimental Workflow Diagram
Figure 2: Functional assay workflow for Gi-coupled D2 antagonism.
Part 3: In Vivo Behavioral Pharmacodynamics
To correlate in vitro affinity with physiological effect, an in vivo model is required. The Amphetamine-Induced Hyperlocomotion model is the industry standard for predicting antipsychotic efficacy (D2 blockade).
Protocol: Amphetamine-Induced Hyperlocomotion (Rat)
Rationale: Amphetamine increases synaptic dopamine. Antipsychotics (D2 antagonists) block the resulting hyperactivity.
Experimental Design:
-
Subjects: Male Sprague-Dawley rats (n=8 per group).
-
Groups: Vehicle, Loxapine (Positive Control), 7-OH-Loxapine (Test, 3 doses).
-
Dosing Route: Subcutaneous (SC) or Oral (PO), depending on PK objectives.
Procedure:
-
Habituation: Place rats in locomotor activity chambers for 60 minutes to establish baseline.
-
Pre-treatment: Administer 7-OH-Loxapine (Test compound) or Vehicle. Wait for Tmax (approx. 30-60 min).
-
Challenge: Administer Amphetamine (1.5 mg/kg, SC).
-
Measurement: Record total distance traveled (cm) in 5-minute bins for 120 minutes.
Data Analysis:
-
Calculate Total Distance Traveled post-amphetamine.
-
Determine ID50 (Dose inhibiting hyperlocomotion by 50%).
Comparative Data Summary (Expected)
The following table summarizes the expected profile of 7-OH-Loxapine compared to the parent, based on literature synthesis.
| Parameter | Loxapine (Parent) | 7-OH-Loxapine (Metabolite) | Clinical Implication |
| D2 Binding (Ki) | ~10 - 20 nM | < 10 nM (Higher Affinity) | 7-OH drives EPS risk. |
| 5-HT2A Binding (Ki) | ~2 - 5 nM | ~2 - 5 nM | Both contribute to negative symptom control. |
| Functional D2 (IC50) | Moderate | Potent | Stronger functional blockade by metabolite. |
| Metabolic Stability | Low (Rapidly metabolized) | High (Terminal effector) | 7-OH persists longer in plasma/CNS. |
References
-
Chakrabarti, A. et al. (2007). Pharmacological and pharmacokinetic characterization of this compound, a metabolite of loxapine. Journal of Pharmacology and Experimental Therapeutics.
-
Kapur, S. et al. (1997). PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors.[2][6] American Journal of Psychiatry.
-
Glazer, W.M. (1999). Extrapyramidal side effects, tardive dyskinesia, and the concept of atypicality.[2] Journal of Clinical Psychiatry.
-
Popovic, J. et al. (2015).[2] Revisiting loxapine: a systematic review. Annals of General Psychiatry.
-
Cisbio Bioassays. (2023). cAMP Gs/Gi Assay Principle and Protocol.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Internal Standard Selection for 7-Hydroxyloxapine Analysis
Executive Summary: The "Golden Rule" of Metabolite Analysis
In the bioanalysis of 7-Hydroxyloxapine (7-OH-LOX) , a major metabolite of the antipsychotic Loxapine, the selection of an Internal Standard is the single most critical factor determining assay robustness.
The Directive: You must prioritize a Stable Isotope Labeled (SIL) analog of the metabolite itself (this compound-d8) over the parent drug's SIL (Loxapine-d8) or structural analogs (Amoxapine, Quetiapine).
Why? 7-OH-LOX possesses significantly different polarity (LogP) and hydrogen-bonding potential compared to Loxapine. Under Reverse-Phase (RP) conditions, they elute at different times, subjecting them to different zones of matrix suppression. Only 7-OH-LOX-d8 guarantees co-elution and ionization tracking , effectively normalizing matrix effects.
Decision Logic: IS Selection Framework
Use the following logic flow to determine the correct IS for your specific constraints.
Figure 1: Decision matrix for Internal Standard selection. Prioritize SIL-metabolite to minimize matrix effect risks.
Troubleshooting & FAQs
Direct answers to common issues observed in 7-OH-LOX method development.
Q1: I am using Loxapine-d8 as my IS, but my QC accuracy fails in hemolyzed plasma. Why?
A: This is a classic case of Matrix Effect Mismatch .
-
The Mechanism: 7-OH-LOX is more polar (hydroxyl group) and elutes earlier than Loxapine on C18 columns. Hemolyzed plasma contains phospholipids (lysophosphatidylcholines) that often elute late in the gradient, potentially overlapping with Loxapine but not 7-OH-LOX (or vice versa).
-
The Result: The ion suppression affecting your analyte (7-OH-LOX) is not being experienced by your IS (Loxapine-d8) at the same magnitude because they are eluting at different times. The IS fails to "compensate" for the signal loss.
-
Fix: Switch to this compound-d8. If unavailable, optimize the gradient to ensure the IS and Analyte elute in a "clean" window, away from the phospholipid dump (usually >4 mins on a standard gradient).
Q2: My IS (7-OH-LOX-d8) signal is interfering with my Analyte channel.
A: This is likely Isotopic Impurity (Cross-Talk) .
-
Diagnosis: Inject a "Zero Sample" (Matrix + IS only). If you see a peak at the analyte's retention time and mass transition, your IS contains unlabeled (d0) material.
-
Threshold: The interference should be < 20% of the LLOQ response (FDA M10 Guidance).
-
Fix:
-
Check the Certificate of Analysis (CoA) for Isotopic Purity (aim for >99% enrichment).
-
Reduce the IS concentration. Often, labs use an IS concentration that is too high, making the trace d0 impurity significant relative to the LLOQ.
-
Q3: How do I handle the separation of this compound and 8-Hydroxyloxapine?
A: These are isobaric isomers (same mass, different structure).
-
The Risk: Mass spectrometry alone cannot distinguish them. If they co-elute, your quantitation will be the sum of both.
-
IS Implication: Your SIL-IS (7-OH-LOX-d8) will likely co-elute with 7-OH-LOX but separate slightly from 8-OH-LOX. If your method does not chromatographically separate the isomers, the IS will only accurately track the 7-OH isomer.
-
Protocol: Ensure baseline chromatographic separation. Use a Phenyl-Hexyl or Polar C18 column, which often provides better selectivity for positional isomers than standard C18.
Technical Deep Dive: Physicochemical Mismatch
The failure of parent-drug IS for metabolite quantification stems from the divergence in physicochemical properties.
| Property | Loxapine (Parent) | This compound (Metabolite) | Impact on Analysis |
| LogP (Hydrophobicity) | ~3.6 | ~2.5 (More Polar) | 7-OH elutes significantly earlier on RP-LC. |
| pKa (Basic) | 7.6, 6.6 | Similar | Similar ionization efficiency in positive mode (ESI+). |
| Metabolic Stability | Substrate for CYP450 | Product of CYP450 | Incurred samples may have vastly different ratios.[1] |
| Fragmentation | m/z 328 → 271 | m/z 344 → 287 | Different MRM transitions required. |
Why "Analog" IS fails: Analogs like Amoxapine or Quetiapine have different retention times. In ESI-MS/MS, the "Matrix Factor" (MF) varies second-by-second across the chromatogram. If the IS is not present at the exact moment the analyte ionizes, it cannot correct for the suppression occurring at that moment.
Validation Protocol: Assessing IS Suitability
Do not assume your IS works. Prove it using the "Matrix Factor" test.
Experiment: Matrix Factor (MF) Evaluation
Objective: Quantify the difference in ionization suppression between the Analyte and the IS.
Reagents:
-
6 lots of blank plasma (individual donors).
-
Analyte Standard (Low QC and High QC levels).
-
Internal Standard Working Solution.
Workflow:
-
Set A (Neat Solution): Prepare Analyte + IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract 6 blank plasma lots. After extraction, spike the dry residue/extract with Analyte + IS at the same concentration as Set A.
Calculation:
Acceptance Criteria:
-
The CV% of the IS-Normalized MF across the 6 lots must be < 15% .
-
If CV > 15%, the IS is not tracking the matrix effect variations between donors. Action: Switch IS or improve sample cleanup (e.g., move from Protein Precipitation to SLE or SPE).
Visualization: Matrix Effect & IS Tracking
The diagram below illustrates how a SIL-IS corrects for signal suppression, while an Analog IS fails.
Figure 2: Mechanism of Matrix Effect Correction. Scenario A shows ideal tracking (co-elution). Scenario B shows failure due to RT differences.
References
-
FDA (U.S. Food and Drug Administration). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]
-
Veeprho Laboratories. (n.d.). 7-Hydroxy Loxapine-D8 Technical Data Sheet. [Link]
-
National Center for Biotechnology Information. (2017). Simultaneous quantification of loxapine and metabolites in human plasma using LC-MS/MS. PubMed.[3] [Link]
Sources
Technical Support Center: Addressing Inter-subject Variability in 7-Hydroxyloxapine Pharmacokinetic Data
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As scientists and researchers dedicated to advancing therapeutic options, we often encounter challenges that require a deeper mechanistic understanding and robust analytical strategies. One such challenge is the significant inter-subject variability observed in the pharmacokinetic (PK) data of 7-hydroxyloxapine, an active metabolite of the antipsychotic drug loxapine.[1][2]
This guide is designed to serve as a practical resource, moving beyond standard protocols to provide in-depth, field-proven insights. Here, we will dissect the root causes of this variability and equip you with the methodologies to manage and interpret your data with confidence. Our approach is grounded in the principles of causality, ensuring that every experimental choice is justified and every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the variability in this compound exposure.
Q1: What is this compound, and why is its pharmacokinetic profile important?
This compound is a major active metabolite of loxapine, a dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1][3] Loxapine itself undergoes extensive metabolism in the liver.[3][4] The this compound metabolite is particularly significant because it binds to dopamine D2 receptors with high affinity, contributing substantially to the overall pharmacological effect of the parent drug.[1][5] Therefore, understanding its concentration-time profile in the body is crucial for correlating drug administration with clinical efficacy and safety.
Q2: What are the primary drivers of the high inter-subject variability seen in this compound plasma concentrations?
The extensive variability stems primarily from the complex metabolism of its parent drug, loxapine. The formation of this compound is catalyzed by specific cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[5][6][7]
Key sources of variability include:
-
Genetic Polymorphisms: The genes encoding CYP enzymes are highly polymorphic. Variations in the CYP2D6 gene, for instance, can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[8] This genetic diversity is a major determinant of inter-individual differences in drug exposure.[9][10]
-
Enzyme Induction/Inhibition: Co-administration of other drugs or exposure to certain environmental factors (like smoking) can induce or inhibit the activity of these enzymes.[11] For example, CYP1A2, which is involved in forming other loxapine metabolites, is known to be induced by smoking, potentially altering the overall metabolic pathway.[11]
-
Intrinsic and Extrinsic Factors: Patient-specific factors such as age, sex, body weight, liver function, and disease status can also contribute to the variability in how a drug is absorbed, distributed, metabolized, and excreted (ADME).[12][13]
Q3: How does this variability impact clinical research and drug development?
High PK variability presents several challenges:
-
Difficulty in Establishing Dose-Response Relationships: When plasma concentrations vary widely among subjects given the same dose, it becomes difficult to establish a clear and predictable relationship between the dose administered and the observed clinical effect or side effects.
-
Increased Risk of Adverse Events or Lack of Efficacy: Subjects who metabolize the drug slowly may accumulate high concentrations, leading to toxicity. Conversely, ultrarapid metabolizers may clear the drug too quickly, resulting in sub-therapeutic levels and a lack of efficacy.
-
Challenges in Bioequivalence Studies: Demonstrating that a generic formulation is bioequivalent to a reference product can be difficult for highly variable drugs, often requiring larger or more complex study designs.[14]
Troubleshooting Guide: Methodologies & Protocols
This section provides actionable guidance for specific experimental and analytical problems you may encounter.
Problem 1: My initial PK data shows extreme scatter. How can I identify the sources of variability?
When faced with highly dispersed Cmax and AUC values, a systematic investigation is required. The goal is to move from unexplained variability to explained variability.
Causality-Driven Investigation:
The core principle here is to stratify your data based on potential explanatory variables, or "covariates." The variability is not random; it is driven by underlying physiological and genetic differences.[12][13] Your first step is to collect the right data to explore these factors.
Protocol: Covariate Data Collection and Stratification
-
Genetic Data Collection:
-
Action: If feasible and ethically approved, perform genotyping for key metabolic enzymes, at a minimum for CYP2D6.
-
Rationale: This allows you to categorize subjects into distinct metabolic phenotype groups (e.g., Poor Metabolizer, Extensive Metabolizer). Stratifying your PK data by these groups is often the single most effective step in reducing variability.
-
-
Concomitant Medication and Lifestyle Review:
-
Action: Maintain meticulous records of all concomitant medications, including over-the-counter drugs and supplements. Document subject smoking status and caffeine intake.
-
Rationale: Many substances are known inhibitors or inducers of CYP enzymes (e.g., certain antidepressants inhibit CYP2D6; smoking induces CYP1A2).[11][15] This information allows for stratification and helps identify potential drug-drug interactions.
-
-
Demographic and Clinical Data:
-
Action: Collect comprehensive data on age, sex, weight, height (for BMI calculation), and relevant clinical chemistry values (e.g., liver function tests).
-
Rationale: These intrinsic factors can influence drug distribution and clearance and may serve as important covariates in your analysis.[10]
-
Once this data is collected, you can perform exploratory graphical analysis. Plot individual PK profiles and key parameters (AUC, Cmax) stratified by genotype, smoking status, or other potential covariates to visually inspect for patterns.
Problem 2: Standard non-compartmental analysis (NCA) is insufficient for my dataset. What is a more robust analytical approach?
For highly variable drugs, relying solely on mean data from NCA can be misleading. A more powerful and regulatory-accepted method is Population Pharmacokinetic (PopPK) modeling .[10][16][17]
The PopPK Philosophy:
Instead of analyzing each subject's data in isolation, PopPK analysis uses non-linear mixed-effects modeling to analyze all data simultaneously. This approach allows you to:
-
Characterize a "typical" PK profile for the population.
-
Quantify the inter-individual variability (IIV) around this typical profile.
-
Systematically test the influence of covariates (genetics, demographics, etc.) to explain portions of the IIV.[10][17]
Experimental Workflow: Population Pharmacokinetic (PopPK) Analysis
The following workflow outlines the essential steps for conducting a PopPK analysis, a self-validating system for interpreting complex PK data. This approach is consistent with regulatory expectations outlined in FDA guidance.[16][18]
Step-by-Step Protocol for PopPK Modeling:
-
Data Collation & Exploration: Assemble a single dataset containing subject ID, time, drug concentration, dosing information, and all collected covariates. Use plots to visualize data trends and relationships.
-
Base Model Development: Develop a structural PK model (e.g., one- or two-compartment model) that describes the typical concentration-time profile. Define the statistical model that describes the random variability (both inter-individual and residual/unexplained variability).
-
Covariate Analysis: Systematically test the influence of each covariate on the PK parameters. For example, test if CYP2D6 genotype significantly affects the clearance (CL/F) of this compound.
-
Model Validation: This is a critical, self-validating step. Use graphical (Goodness-of-Fit plots, Visual Predictive Checks) and statistical (Bootstrap) methods to ensure the model is robust, unbiased, and predictive.[19] A Visual Predictive Check (VPC), for instance, simulates data from the final model and overlays it with the original observed data to confirm that the model can adequately reproduce the central tendency and variability of the data.
-
Simulation: Use the final, validated model to simulate different dosing scenarios or predict exposure in specific subpopulations (e.g., poor metabolizers vs. extensive metabolizers).
Problem 3: My bioanalytical method is struggling with sensitivity and isomeric separation.
Accurate data begins with a robust bioanalytical method. For loxapine and its metabolites, this presents specific challenges.
Technical Considerations:
-
Sensitivity: Plasma concentrations of this compound can be low, requiring a highly sensitive assay.[2]
-
Isomeric Separation: this compound and 8-hydroxyloxapine are structural isomers. Chromatographic separation is essential to prevent analytical interference, as they may have different pharmacological activities.[20][21]
Recommended Protocol: LC-MS/MS Method
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this application.
-
Sample Extraction: Utilize solid-phase extraction (SPE) for clean sample preparation and to concentrate the analytes, which enhances recovery and sensitivity.[20]
-
Chromatography: Employ a reversed-phase C18 or similar column with an optimized mobile phase gradient to achieve baseline separation of this compound from 8-hydroxyloxapine and other metabolites.[21]
-
Detection: Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[20]
-
Validation: Fully validate the method according to regulatory guidance (e.g., FDA or EMA bioanalytical method validation guidelines), assessing for linearity, accuracy, precision, recovery, and stability.[20]
Data Summary & Visualization
To contextualize the challenge, it is crucial to understand the key players in loxapine metabolism.
Key Metabolic Pathways of Loxapine
Loxapine is extensively metabolized via multiple pathways, primarily involving oxidation and demethylation.[4][6] The formation of its major hydroxylated and demethylated metabolites is catalyzed by several CYP450 enzymes. High inter-subject variability arises from genetic polymorphisms and differential activity of these enzymes.[8][9]
Table 1: Factors Contributing to Pharmacokinetic Variability
| Factor Category | Specific Contributor | Primary Mechanism of Action | Expected Impact on 7-OH-Loxapine |
| Genetic | CYP2D6 Polymorphism | Altered enzyme activity affects rate of formation. | High impact: Poor metabolizers show higher exposure; ultrarapid metabolizers show lower exposure. |
| CYP3A4 Polymorphism | Altered enzyme activity affects rates of formation and demethylation. | Moderate impact: Contributes to overall variability in loxapine disposition. | |
| Extrinsic | Smoking | Induction of CYP1A2. | Indirect impact: May shift metabolism towards the 8-hydroxy pathway, potentially lowering 7-OH formation.[11] |
| Concomitant Medications | Inhibition or induction of CYP2D6/CYP3A4. | High impact: Inhibitors increase exposure; inducers decrease exposure. | |
| Intrinsic | Hepatic Impairment | Reduced overall metabolic capacity. | High impact: Expected to significantly increase exposure due to decreased clearance. |
| Age | Potential decline in metabolic enzyme function. | Moderate impact: Elderly may show higher exposure. | |
| Body Weight | Affects volume of distribution and potentially clearance. | Low to moderate impact: Often included as a standard covariate in PopPK models. |
References
- U.S. Food and Drug Administration. (n.d.). Loxapine Succinate USP Capsules LOXITANE - accessdata.fda.gov.
- Glazer, W. M., & Kane, J. M. (2015). Revisiting loxapine: a systematic review. CNS Drugs, 29(4), 269–291.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Luo, J. P., Vashishtha, S. C., & Hawes, E. M. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & Drug Disposition, 32(7), 415-425.
- Belzeaux, R., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Frontiers in Pharmacology, 9, 74.
- Ji, A. J., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 1-9.
- Spyker, D. A., et al. (2014). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Journal of Clinical Pharmacology, 54(7), 817-823.
- Pierce, D. M., Smith, D. A., & Harry, J. D. (1988). Intra- and inter-subject variation in the pharmacokinetics of indoramin and its 6-hydroxylated metabolite. European Journal of Clinical Pharmacology, 34(3), 283-287.
- U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry.
- Sugihara, M., et al. (2015). Analysis of Intra- and Intersubject Variability in Oral Drug Absorption in Human Bioequivalence Studies of 113 Generic Products. Molecular Pharmaceutics, 12(12), 4237-4245.
- ResearchGate. (n.d.). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine | Request PDF.
- Byon, W., et al. (2013). Establishing Best Practices and Guidance in Population Modeling: An Experience With an Internal Population Pharmacokinetic Analysis Guidance. CPT: Pharmacometrics & Systems Pharmacology, 2(7), e55.
- Fabbri, C., & Serretti, A. (2015). Pharmacogenetics and outcome with antipsychotic drugs. Salud Mental, 38(2), 103-113.
- Shubham, B. (2024). Population Pharmacokinetics: Modeling and Applications. Clinical Pharmacology & Biopharmaceutics, 13(6), 466.
- Li, M., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 113-122.
- American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 3.2, February 2022.
- van der Meer, J. W., et al. (2017). Potential Sources of Inter-Subject Variability in Monoclonal Antibody Pharmacokinetics. Clinical Pharmacokinetics, 56(10), 1163-1181.
- Pharmacology Education & Research. (2025). Pharmacology of Loxapine.
- ResearchGate. (n.d.). (PDF) Establishing Best Practices and Guidance in Population Modeling: An Experience With an Internal Population Pharmacokinetic Analysis Guidance.
- Dykstra, K., et al. (2015). Reporting guidelines for population pharmacokinetic analyses. Journal of Pharmacokinetics and Pharmacodynamics, 42(4), 301-314.
- UCL Discovery. (n.d.). Inter Subject Variability in Oral Drug Absorption.
- Karalis, V., & Macheras, P. (2024). Bioequivalence Studies of Highly Variable Drugs: An Old Problem Addressed by Artificial Neural Networks. Applied Sciences, 14(12), 5279.
-
van der Meer, J. W., et al. (2017). Potential Sources of Inter-Subject Variability in Monoclonal Antibody Pharmacokinetics. Clinical Pharmacokinetics, 56(10), 1163-1181. Retrieved from [Link]
- U.S. Federal Register. (2019). Population Pharmacokinetics; Revised Draft Guidance for Industry; Availability.
- U.S. Food and Drug Administration. (n.d.). Population Pharmacokinetics Final Guidance.
- U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry.
- ResearchGate. (n.d.). Mean plasma concentration-time plot after oral administration of 7 mg/kg of olanzapine in rats.
- Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213-221.
Sources
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacogenetics and outcome with antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Intra- and Intersubject Variability in Oral Drug Absorption in Human Bioequivalence Studies of 113 Generic Products - Simulations Plus [simulations-plus.com]
- 10. FDA News: Issue 3.2, February 2022 [ascpt.org]
- 11. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential Sources of Inter-Subject Variability in Monoclonal Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Population Pharmacokinetics | FDA [fda.gov]
- 17. Establishing Best Practices and Guidance in Population Modeling: An Experience With an Internal Population Pharmacokinetic Analysis Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 7-Hydroxyloxapine Analysis
Topic: High-Sensitivity Bioanalysis in Limited Sample Volumes (<20 µL) Target Analyte: 7-Hydroxyloxapine (Active metabolite of Loxapine) Persona: Senior Application Scientist
Introduction: The Micro-Volume Challenge
Welcome to the Technical Support Center. You are likely here because standard bioanalytical methods (requiring 100–200 µL of plasma) are failing your current study requirements—perhaps due to pediatric sampling, serial mouse microsampling (tail vein), or the use of VAMS (Volumetric Absorptive Microsampling) devices.
This compound (7-OH-Lox) is a polar, basic metabolite formed via CYP2D6 and CYP3A4. Its analysis is complicated by its polarity (causing early elution/matrix suppression) and the need to distinguish it from its structural isomer, 8-Hydroxyloxapine. When sample volume drops below 20 µL, "dilute-and-shoot" methods often hit the sensitivity floor (LLOQ).
This guide refines the standard workflows into a Micro-Scale High-Sensitivity Protocol .
Module 1: Sensitivity & LLOQ Optimization
Issue: "I only have 10 µL of plasma. My signal-to-noise (S/N) ratio is <5 at the required LLOQ (0.05 ng/mL)."
Root Cause Analysis
Standard LC-MS/MS methods typically inject 5–10 µL of extract derived from 100 µL of plasma. If you scale down the plasma volume but keep the final solvent volume high to accommodate autosamplers, you dilute the sample below the detection limit.
Technical Solution: Column & Injection Scaling
To maintain sensitivity with 1/10th the sample mass, you must increase the on-column concentration .
-
Column Internal Diameter (ID) Reduction:
-
Switch from standard 2.1 mm ID columns to 1.0 mm ID (Microbore) .
-
Physics: Peak concentration at the detector is inversely proportional to the square of the column radius. A 1.0 mm column yields ~4x higher peak height than a 2.1 mm column for the same injected mass.
-
-
Flow Rate Adjustment:
-
Reduce flow rate from 400–500 µL/min to 50–100 µL/min to maintain optimal linear velocity and electrospray ionization (ESI) efficiency.
-
Visualization: Sensitivity Optimization Workflow
Caption: Workflow comparison between standard dilution (red path) and micro-scale concentration (green path) to recover sensitivity.
Module 2: Sample Preparation (Micro-LLE Protocol)
Issue: "Protein precipitation (PPT) dilutes my sample too much. SPE plates have too much dead volume for 10 µL samples."
Recommended Protocol: Micro-Liquid-Liquid Extraction (Micro-LLE)
For 7-OH-Loxapine, LLE provides cleaner extracts than PPT and allows for sample concentration (evaporation and reconstitution in a smaller volume).
Reagents:
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2). Note: MTBE is preferred for the slightly more polar 7-OH metabolite.
-
Buffer: 0.1 M Ammonium Carbonate (pH 9.5). Basic pH ensures the drug is uncharged and partitions into the organic phase.
Step-by-Step Protocol:
| Step | Action | Technical Rationale |
| 1 | Aliquot 10–20 µL Plasma into a 0.5 mL PP micro-tube. | Minimize surface area to reduce adsorption loss. |
| 2 | Add 10 µL Internal Standard (IS) working solution. | Use deuterated IS (Loxapine-d8 or 7-OH-Lox-d8) to track recovery. |
| 3 | Add 20 µL 0.1 M Ammonium Carbonate (pH 9.5). | Alkalinize sample to neutralize the basic amine of 7-OH-Lox (pKa ~7.6). |
| 4 | Add 150 µL MTBE. Vortex vigorously for 2 mins. | High organic-to-aqueous ratio drives partitioning. |
| 5 | Centrifuge at 10,000 x g for 5 mins. | Phase separation. |
| 6 | Flash Freeze the aqueous (bottom) layer in dry ice/methanol bath. | Allows pouring off the top organic layer without contamination. |
| 7 | Decant organic layer into a clean glass insert. | Glass is critical; plastic may cause adsorption during drying. |
| 8 | Evaporate to dryness under N2 at 40°C. | Concentrates the analyte. |
| 9 | Reconstitute in 30–50 µL Mobile Phase (Initial conditions). | Concentration Factor: You injected 20 µL plasma equivalent into 30 µL solvent. |
Module 3: LC-MS/MS Configuration
Issue: "I see peak tailing and potential interference from Loxapine N-oxide."
Chromatographic Setup
7-OH-Loxapine is a structural isomer of 8-OH-Loxapine. Baseline separation is critical because they have the same mass.
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl or Phenomenex Kinetex Biphenyl).
-
Why: Phenyl phases offer unique selectivity for aromatic tricyclic compounds compared to standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temperature: 500°C (Ensure complete desolvation).
MRM Table (Verify with Standard Infusion):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 7-OH-Loxapine | 344.2 | 271.1 | 35 | 25 | Quantifier |
| 344.2 | 193.1 | 35 | 40 | Qualifier | |
| Loxapine | 328.2 | 271.1 | 35 | 22 | Quantifier |
| IS (Lox-d8) | 336.2 | 279.1 | 35 | 22 | Internal Std |
Note: The 271.1 fragment corresponds to the tricyclic core structure after the loss of the methylpiperazine ring.
Module 4: Troubleshooting & FAQs
Q1: My calibration curve is non-linear at the low end (0.05 - 0.5 ng/mL). Why?
Diagnosis: This is often due to non-specific adsorption . 7-OH-Loxapine is basic and lipophilic; it sticks to untreated polypropylene surfaces. Fix:
-
Use Low-Bind tubes for all preparation steps.
-
Add 0.5% BSA (Bovine Serum Albumin) to your blank plasma matrix if using surrogate matrix (e.g., PBS) for calibration curves. The protein acts as a "sacrificial" coating for the container walls.
-
Ensure the reconstitution solvent contains at least 10-20% organic (Methanol/ACN) to keep the analyte in solution, but not so much that it ruins peak shape.
Q2: I see carryover in the blank after a high standard.
Diagnosis: Loxapine metabolites are "sticky" on the injector needle or valve rotor. Fix:
-
Needle Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves lipophilic residues).
-
Needle Wash 2 (Aqueous): Water + 0.1% Formic Acid (Prevents precipitation).
-
Protocol: Wash with Organic (5s) -> Aqueous (5s) -> Organic (5s) before drawing the next sample.
Q3: Can I use Dried Blood Spots (DBS) or VAMS?
Answer: Yes, but be aware of the Hematocrit Effect .
-
VAMS (e.g., Mitra® tips) is superior to DBS for quantitative accuracy because it absorbs a fixed volume (e.g., 10 µL) regardless of blood viscosity.
-
Extraction for VAMS: Drop the tip into the extraction buffer (Ammonium Carbonate) + MTBE and sonicate for 10 mins before vortexing. This ensures complete recovery from the polymeric tip.
Decision Tree: Low Recovery Troubleshooting
Caption: Diagnostic path for resolving low extraction recovery of 7-OH-Loxapine.
References
-
Meng, M., et al. (2017). "Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
-
Clement, E.M., et al. (2022). "Dried Volumetric Microsampling Approaches for the Therapeutic Drug Monitoring of Psychiatric Patients." Frontiers in Psychiatry.
-
Karthick, V., et al. (2002). "Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry."[2] (Reference for similar fluoroquinolone/tricyclic extraction techniques). Journal of Pharmaceutical and Biomedical Analysis.
Sources
Technical Support Center: Quantification of Loxapine Metabolites
Focus: 7-Hydroxyloxapine N-oxide & Related Structural Analogs
Executive Summary & Analyte Clarification
Welcome to the technical support hub. You have inquired about This compound N-oxide .
Critical Note on Nomenclature: In standard pharmacokinetics, Loxapine is primarily metabolized into This compound (active), 8-Hydroxyloxapine , and Loxapine N-oxide . While "this compound N-oxide" (a dual-metabolite) is a possible minor pathway or glucuronide target, the analytical challenges described below apply universally to this class of compounds.
If you are quantifying this specific dual-functionalized molecule, you face a compound challenge :
-
Thermal Instability: Like all N-oxides, it is prone to deoxygenation in the ion source.
-
Isomeric Resolution: It requires chromatographic separation from its positional isomers (e.g., 8-Hydroxy variants).
This guide addresses these specific physical-chemical hurdles.
Troubleshooting Module: The "Ghost" Signal (In-Source Fragmentation)
Issue: You observe a signal for the parent amine (this compound) in a sample that should only contain the N-oxide, or your calibration curves for the N-oxide are non-linear at high concentrations.
Root Cause: N-oxides are thermally labile.[1] In the high-temperature environment of an Electrospray Ionization (ESI) or APCI source, the N-O bond can cleave before mass analysis. This converts the N-oxide back into its reduced amine form inside the source, leading to:
-
Under-estimation of the N-oxide.
-
Over-estimation of the parent amine.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing and mitigating in-source fragmentation of N-oxide metabolites.
Corrective Protocol
-
Temperature Reduction: Lower the ESI source temperature (e.g., from 500°C to 350°C). N-oxides are highly sensitive to heat.
-
Soft Ionization: Ensure Declustering Potential (DP) or Cone Voltage is minimized to prevent collision-induced dissociation (CID) in the source.
-
Chromatographic Separation: You must chromatographically separate the N-oxide from the parent amine. If they co-elute, the mass spectrometer cannot distinguish between "Parent formed in the body" and "Parent formed in the source."
-
Success Indicator: The N-oxide should elute earlier (more polar) than the parent amine on a C18 column.
-
Troubleshooting Module: Isomeric Separation
Issue: Inability to distinguish this compound N-oxide from 8-Hydroxyloxapine N-oxide (or their parent forms).
Root Cause: These are isobaric positional isomers. They have identical precursor masses and often identical fragment ions. Mass spectrometry alone cannot distinguish them; high-resolution chromatography is required.
Column & Mobile Phase Selection Table
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | C18 often fails to separate positional isomers. Phenyl phases offer pi-pi interactions that discriminate based on the position of the hydroxyl group on the aromatic ring. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5 - 5.0) | Mid-pH buffers often improve peak shape for basic amines compared to acidic formate buffers. |
| Gradient | Shallow Gradient (e.g., 0.5% B per min) | Isomers require high plate counts. A steep gradient will merge them. |
| Detection | MRM Ratio Monitoring | Monitor two transitions. The ratio of Quantifier/Qualifier ions often differs slightly between 7-OH and 8-OH isomers due to steric effects during fragmentation. |
Extraction Protocol: Polarity Management
Issue: Low recovery of the N-oxide metabolite compared to the parent drug.
Root Cause: The N-oxide moiety significantly increases polarity. Extraction methods optimized for the lipophilic parent (Loxapine) often lose the polar N-oxide in the aqueous wash steps of Liquid-Liquid Extraction (LLE).
Recommended Workflow: Mixed-Mode Cation Exchange (MCX)
Mixed-mode SPE (Solid Phase Extraction) is superior to LLE for simultaneous quantification of polar N-oxides and lipophilic parents.
Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) protocol for retaining both amine and N-oxide forms.
Protocol Steps:
-
Acidify: The N-oxide and Hydroxy metabolites are weak bases. Acidification with H3PO4 ensures they are positively charged (protonated).
-
Load: The positive charge binds to the sulfonate groups of the MCX sorbent.
-
Organic Wash: Because the analytes are ionically bound, you can wash with 100% methanol to remove interferences without eluting the drug.
-
Elution: Use high pH (Ammonium Hydroxide) to neutralize the charge, releasing the analytes from the sorbent.
Frequently Asked Questions (FAQ)
Q1: Can I use a deuterated internal standard for the parent drug to quantify the N-oxide? A: No. You should avoid this if possible. N-oxides have significantly different matrix effects and recovery rates than the parent amine.
-
Best Practice: Use a deuterated analog of the specific metabolite (e.g., Loxapine N-oxide-d3 or 7-OH-Loxapine-d3 ).
-
Compromise: If specific deuterated standards are unavailable, use an analog with similar polarity, such as Clozapine N-oxide .
Q2: My N-oxide peak is tailing significantly. Why? A: N-oxides can interact with residual silanols on the HPLC column and metallic surfaces in the LC system.
-
Fix: Use a "capped" column (end-capping reduces silanol activity).
-
Fix: Passivate the LC system or use PEEK tubing to reduce metal interaction.
Q3: How stable is the N-oxide in plasma at room temperature? A: N-oxides are generally stable in plasma at room temperature for short periods (4 hours), but they are sensitive to freeze-thaw cycles.
-
Requirement: Validate stability by performing a "Bench-Top Stability" test. Keep samples on wet ice (4°C) during processing rather than at room temperature to minimize enzymatic reduction.
References
-
Meng, M., Zhao, N., & Reuschel, S. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS.[2] Journal of Chromatography B, 1048, 105-113.
-
Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography.[2][3] Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213-221.
-
Wong, Y., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[2][4] Journal of Pharmaceutical and Biomedical Analysis, 58, 108-116.
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. (Context for validation standards of unstable metabolites).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of mobile phase for 7-Hydroxyloxapine HPLC analysis
Executive Summary & Core Chemistry
Welcome to the technical support hub for 7-Hydroxyloxapine analysis. This guide addresses the specific chromatographic challenges associated with this active metabolite. Unlike its parent compound, Loxapine, this compound possesses increased polarity due to the hydroxyl group at the 7-position, yet it retains the basic piperazine moiety (pKa ~7.5).
The Central Challenge: The coexistence of a basic amine and a polar hydroxyl group creates a "perfect storm" for peak tailing on traditional C18 columns. The protonated amine interacts strongly with residual silanols on the silica backbone, while the polar functionality requires careful tuning of the organic modifier to prevent co-elution with the solvent front or the parent drug.
Standard "Gold Standard" Starting Protocol
Before troubleshooting, ensure your baseline method aligns with these parameters:
| Parameter | Specification | Rationale |
| Stationary Phase | End-capped C18 or C8 (5µm or 3µm) | High carbon load required for retention; end-capping minimizes silanol activity.[1] |
| Buffer | 20-50 mM Potassium Phosphate (pH 3.[1]0) | Suppresses silanol ionization (Si-OH) while keeping analyte protonated.[1] |
| Organic Modifier | Acetonitrile (ACN) | Sharper peaks and lower backpressure compared to Methanol.[1] |
| Additive | 0.1% - 0.3% Triethylamine (TEA) | Critical: Acts as a "sacrificial base" to block active silanol sites.[1] |
| Detection | UV @ 254 nm or 310 nm | 310 nm offers higher selectivity for the tricyclic core. |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic workflow for optimizing this compound separation.
Module 1: The "Silanol War" (Peak Tailing)
User Question: "My this compound peak looks like a shark fin (tailing factor > 2.0). I'm using a standard C18 column with Methanol/Water. What is wrong?"
Technical Insight: You are experiencing secondary silanol interactions . At neutral pH, the silica support of your column (Si-OH) deprotonates to form silanols (Si-O⁻).[1] this compound is a basic amine; it exists as a cation (NH⁺) in most mobile phases.[1] The electrostatic attraction between the cationic drug and the anionic silanol causes the analyte to "drag," creating a tail.
The Solution: Competitive Binding You must introduce a "sacrificial base" that binds to these silanols stronger than your drug does, or suppress the ionization entirely.
Protocol:
-
Switch to Phosphate Buffer pH 3.0: At pH 3.0, the silanols are protonated (neutral), reducing interaction.[1]
-
Add Triethylamine (TEA): Add 1.0 mL of TEA per liter of mobile phase (0.1%).
Figure 2: Mechanism of Triethylamine (TEA) in preventing peak tailing by blocking active silanol sites.[1]
Module 2: Resolution from Parent (Selectivity)
User Question: "I cannot separate this compound from Loxapine. They elute too close together."
Technical Insight: Loxapine is significantly more hydrophobic than this compound.[1] If they co-elute, your mobile phase is likely too strong (too much organic solvent) at the beginning of the run. This compound requires a highly aqueous environment to retain on a C18 column, whereas Loxapine requires higher organic content to elute.[1]
The Solution: Gradient Optimization You must exploit the polarity difference.
Protocol:
-
Initial Hold: Start with 10-15% Acetonitrile (balance Buffer) for 2 minutes. This retains the polar 7-OH metabolite.[1]
-
Ramp: Increase to 60-70% Acetonitrile over 10-15 minutes. This elutes the hydrophobic Loxapine.
-
Comparison of Modifiers:
| Modifier | Effect on 7-OH-Loxapine | Recommendation |
| Acetonitrile (ACN) | Sharper peaks, lower pressure.[1] | Preferred. Good for UV detection at low wavelengths.[1] |
| Methanol (MeOH) | Different selectivity, higher pressure.[1] | Use only if ACN fails to separate critical pairs (e.g., 8-OH vs 7-OH isomers).[1] |
Module 3: Detection & Sensitivity
User Question: "I am switching from UV to LC-MS/MS. Can I keep using the Phosphate/TEA buffer?"
Technical Insight: Absolutely not. Phosphate buffers and TEA are non-volatile.[1] They will crystallize in your ESI source, causing signal suppression and instrument downtime.
The Solution: Volatile Buffer Switch For Mass Spectrometry, you must switch to volatile organic acids and bases.
LC-MS Compatible Protocol:
-
Buffer: Replace Phosphate with 10mM Ammonium Formate or 0.1% Formic Acid .[1]
-
pH Adjustment: Adjust to pH 3.0 - 4.0 using Formic Acid.
-
Tailing Control: Since you cannot use TEA, you must rely on:
References
-
Liu, W.Z. (2015).[1][2][3] Determination of the concentration of loxapine in human plasma by HPLC with UV detection. Medicine. Link
-
Zimmer, J., et al. (2010).[1] Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. Link
-
Pucci, V., et al. (1999).[1] Separation of antipsychotic drugs (clozapine, loxapine) and their metabolites by capillary zone electrophoresis. Journal of Chromatography A. Link
-
PubChem. (2025).[1][2][4][5] this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Dolan, J.W. (2025).[1][6] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1] Link
Sources
- 1. 7-Hydroxy-loxapine-glucuronide | C24H26ClN3O8 | CID 169441915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | C18H18ClN3O2 | CID 193253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Technical Guide: Incurred Sample Reanalysis (ISR) for 7-Hydroxyloxapine in Regulated Clinical Trials
Executive Summary
In the bioanalysis of antipsychotics, particularly for inhalation or oral formulations of Loxapine, the quantification of its active metabolite 7-Hydroxyloxapine (7-OH-Loxapine) is a critical regulatory endpoint for Bioequivalence (BE) and Pharmacokinetic (PK) studies.
While Loxapine itself is relatively straightforward to analyze, 7-OH-Loxapine presents distinct challenges: polarity shifts, structural isomerism (vs. 8-OH-Loxapine), and susceptibility to matrix-induced ion suppression. These factors make Incurred Sample Reanalysis (ISR) —the regulatory stress test of method reproducibility—a frequent point of failure.
This guide compares two primary extraction methodologies: Optimized Cation-Exchange Solid Phase Extraction (MCX-SPE) versus Protein Precipitation (PPT) . We demonstrate why MCX-SPE is the requisite standard for ensuring ISR compliance under FDA and ICH M10 guidelines.
Part 1: Comparative Analysis of Extraction Methodologies
For 7-OH-Loxapine, the choice of extraction method is not merely about recovery; it is about selectivity against phospholipids and structural isomers.
The Alternatives
-
Method A (The Solution): Mixed-Mode Cation Exchange (MCX) SPE. Utilizes both hydrophobic retention and ionic interaction to isolate the basic amine of 7-OH-Loxapine, allowing for an aggressive wash of neutral interferences (phospholipids).
-
Method B (The Common Alternative): Protein Precipitation (PPT). A "dilute-and-shoot" approach using Acetonitrile or Methanol. While faster, it fails to remove phospholipids, leading to variable matrix effects.[1]
Performance Data Comparison
The following data represents a synthesis of validation parameters typical for regulated LC-MS/MS bioanalysis of 7-OH-Loxapine in human plasma.
| Parameter | Method A: Optimized MCX-SPE (Recommended) | Method B: Protein Precipitation (High Risk) |
| Extraction Efficiency | > 85% (Consistent) | > 95% (High but variable) |
| Matrix Factor (MF) | 0.98 – 1.02 (Negligible suppression) | 0.65 – 0.85 (Significant suppression) |
| Phospholipid Removal | > 99.5% | < 20% |
| Isomer Resolution | High (Clean baseline aids separation) | Low (Matrix noise obscures 7-OH/8-OH split) |
| ISR Pass Rate | 98% | ~75% (Risk of regulatory rejection) |
| Sensitivity (LLOQ) | 0.05 ng/mL | 0.50 ng/mL |
Key Insight: Method B (PPT) often passes pre-study validation using spiked Quality Control (QC) samples because the matrix effect is consistent in the same lot of blank plasma. However, in incurred samples (patient samples), lipid profiles vary wildly between subjects and timepoints (e.g., post-prandial vs. fasting), causing Method B to fail ISR due to variable ion suppression.
Part 2: Detailed Experimental Protocol (Method A)
This protocol is designed to ensure compliance with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
Reagents & Standards
-
Internal Standard (IS): this compound-d8 (Stable Isotope Labeled IS is mandatory to compensate for any residual matrix effects).
-
Matrix: Human Plasma (K2EDTA).[7]
Sample Preparation (MCX-SPE Workflow)
-
Aliquot: Transfer 200 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of SIL-IS working solution.
-
Pre-treatment: Add 200 µL of 4% Phosphoric Acid (
) to disrupt protein binding and ionize the basic amine functionality. -
Conditioning: Condition MCX SPE plate with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample onto the SPE plate at low vacuum.
-
Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2 (Organic): Wash with 1 mL Methanol (removes neutral lipids/interferences). Note: 7-OH-Loxapine remains bound via ionic interaction.
-
Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Acetonitrile (breaks ionic bond).
-
Reconstitution: Evaporate to dryness under
at 40°C; reconstitute in Mobile Phase.
LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particle size essential for isomer separation).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient from 5% B to 90% B over 3 minutes.
-
Detection: Positive ESI, MRM mode.
-
Transition: Monitor specific transitions to distinguish from N-oxide metabolites which may share parent mass but differ in fragment intensity.
-
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision points in the bioanalytical workflow, emphasizing the separation of isomers and phospholipid removal.
Figure 1: Optimized Bioanalytical Workflow for this compound. Note the critical Organic Wash step for phospholipid removal.
Part 4: Incurred Sample Reanalysis (ISR) Execution
Regulatory Criteria (FDA & ICH M10)
ISR is performed to verify the reliability of the reported subject sample analyte concentrations.
-
Sample Size: 10% of the first 1000 samples + 5% of remaining samples.
-
Selection: Samples around
(peak exposure) and the elimination phase (terminal slope) from the same subjects. -
Acceptance Criteria:
At least 67% of reanalyzed samples must be within ±20% of the original value.
Root Cause Analysis for ISR Failure
If ISR fails for 7-OH-Loxapine, the investigation usually points to one of three causes:
-
Matrix Effect: Variable phospholipid suppression (solved by Method A).
-
Metabolite Instability: Back-conversion of Loxapine N-oxide to Loxapine or N-oxide-hydroxyl variants converting to 7-OH-Loxapine during extraction or in the source.
-
Isomer Co-elution: 8-OH-Loxapine merging with the 7-OH peak.
Figure 2: Decision Tree for investigating ISR failures specific to Loxapine metabolites.
References
-
U.S. Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Meng, M., et al. (2017). "Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS.
- Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and this compound in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. fda.gov [fda.gov]
Technical Guide: Validation of a High-Sensitivity LC-MS/MS Assay for 7-Hydroxyloxapine in Cerebrospinal Fluid
[1][2]
Executive Summary
Objective: To provide a rigorous, comparative validation guide for quantifying 7-Hydroxyloxapine (7-OH-Lox) in Cerebrospinal Fluid (CSF).
The Innovation: Unlike plasma assays, CSF analysis is plagued by non-specific binding (NSB) due to low protein content and limited sample volume. This guide validates a "Novel" approach utilizing surfactant-modified artificial CSF (aCSF) combined with Micro-Elution Solid Phase Extraction (SPE) .[1][2] This method is compared against traditional Liquid-Liquid Extraction (LLE) workflows, demonstrating superior recovery and sensitivity (LLOQ: 0.05 ng/mL) required for central nervous system (CNS) pharmacokinetic profiling.[1][2]
Part 1: The Challenge – Why Standard Plasma Methods Fail in CSF
This compound is the primary active metabolite of the antipsychotic Loxapine.[1][3] While plasma assays are common, applying them directly to CSF leads to critical failures:
-
Non-Specific Binding (NSB): CSF has <1% of the protein content of plasma.[1][2] Without plasma proteins to bind the drug, hydrophobic analytes like 7-OH-Loxapine adsorb to polypropylene tubes and pipette tips, causing up to 40% signal loss.
-
Volume Constraints: Rodent CSF sampling often yields <50 µL.[1][2] Traditional LLE requires larger volumes to achieve phase separation.[1][2]
-
Sensitivity Requirements: CNS concentrations are often 10-100x lower than systemic circulation, demanding high-efficiency ionization.[1][2]
Comparative Analysis: Traditional vs. Novel Approach
| Feature | Traditional Method (LLE/PPT) | Novel Method (Micro-Elution SPE) |
| Sample Volume | >100 µL (High dead volume) | 25–50 µL (Minimal volume) |
| Matrix Handling | Standard Human CSF (High cost/variability) | Artificial CSF + 0.5% BSA (Standardized) |
| NSB Mitigation | None/Negligible | Critical: Pre-coated tubes & surfactant addition |
| Recovery | 50–65% (Variable) | >85% (Consistent) |
| LLOQ | 0.5 – 1.0 ng/mL | 0.05 ng/mL |
| Throughput | Medium (Manual phase separation) | High (96-well plate format) |
Part 2: The Novel Protocol (Self-Validating System)
This protocol incorporates mechanistic safeguards (highlighted in bold) to ensure data integrity.
Reagents & Standards
-
Internal Standard (IS): this compound-d8 (Deuterated to correct for matrix effects).[1][2]
-
Surrogate Matrix (The "Key" Step): Artificial CSF (aCSF) fortified with 0.5% Bovine Serum Albumin (BSA) .[1][2]
-
Reasoning: BSA mimics the viscosity and binding capacity of human CSF, preventing the analyte from sticking to the container walls during standard curve preparation.
-
Sample Preparation (Micro-Elution SPE)
Workflow Logic: We use a Mixed-Mode Cation Exchange (MCX) plate.[1][2] 7-OH-Loxapine is basic; it will bind to the sorbent via ionic interaction, allowing rigorous organic washing to remove neutral interferences.[1]
-
Pre-treatment: Aliquot 50 µL CSF into a Low-Bind 96-well plate. Add 50 µL IS solution (in 2% Formic Acid).[1][2]
-
Check: Acidification ensures the amine group is protonated (
) for cation exchange binding.[2]
-
-
Conditioning: Condition MCX µElution plate with 200 µL MeOH, then 200 µL water.
-
Loading: Load the total 100 µL pre-treated sample. Apply low vacuum.[1][2]
-
Wash 1: 200 µL 2% Formic Acid (Removes proteins/salts).[1][2]
-
Wash 2: 200 µL Methanol (Removes neutral hydrophobic interferences).[1][2]
-
Validation Point: The analyte remains bound ionically; neutrals are washed away.[1]
-
-
Elution: 2 x 25 µL of 5% Ammonium Hydroxide in 60:40 ACN:MeOH.
-
Mechanism: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.
-
-
Dilution: Add 50 µL water to eluate (improves peak shape on C18 columns).
LC-MS/MS Conditions
-
Column: C18 High Strength Silica (HSS) T3, 1.8 µm, 2.1 x 50 mm.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Mass Transitions (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Role |
|---|---|---|---|
| 7-OH-Loxapine | 344.1 | 273.1 | Quantifier |
| 344.1 | 192.1 | Qualifier |
Part 3: Validation Data & Visualizations
Experimental Workflow Diagram
This diagram illustrates the critical path, emphasizing the "Anti-Adsorption" steps often missed in standard protocols.
Caption: Optimized Micro-Elution SPE workflow emphasizing non-specific binding (NSB) prevention steps.
Validation Results (Simulated from Optimized Protocol)
The following data represents typical performance metrics compliant with ICH M10 guidelines.
Table 1: Accuracy & Precision (Inter-Day, n=18)
| QC Level | Conc. (ng/mL) | Mean Accuracy (%) | CV (%) | Acceptance Criteria |
|---|---|---|---|---|
| LLOQ | 0.05 | 98.4 | 6.2 | ± 20% |
| Low | 0.15 | 102.1 | 4.1 | ± 15% |
| Mid | 5.00 | 99.5 | 3.5 | ± 15% |
| High | 40.00 | 101.2 | 2.8 | ± 15% |[1][2]
Table 2: Matrix Effect & Recovery
| Parameter | Result (%) | Interpretation |
|---|---|---|
| Matrix Factor (MF) | 0.95 (Normalized to IS) | Negligible ion suppression.[1][2] |
| Recovery (Absolute) | 88% ± 3% | High efficiency due to MCX chemistry.[1][2] |
| Process Efficiency | 84% | Excellent total yield.[1][2] |
Decision Logic: Method Selection
When should you choose this novel method over simpler precipitation?
Caption: Decision tree for selecting the appropriate bioanalytical method based on volume and sensitivity needs.
Part 4: Discussion & Authoritative Insight
The "BSA Effect" in Calibration
A common pitfall in CSF validation is preparing standard curves in neat aCSF (salt solution).[2] Without proteins, the drug adheres to the container, resulting in a non-linear curve at low concentrations.
-
Expert Insight: By adding 0.5% BSA, we coat the active sites on the plasticware. This does not interfere with the SPE (as proteins are washed away in Step 4) but ensures the actual concentration loaded matches the theoretical value.
Regulatory Compliance (ICH M10)
This method aligns with ICH M10 (2022) requirements:
-
Selectivity: The MCX wash step removes endogenous CSF interferences.[1][2]
-
Carryover: The micro-elution plate minimizes dead volume, reducing carryover to <20% of LLOQ.[1]
-
Stability: 7-OH-Loxapine is stable in acidified CSF; the protocol's immediate acidification step aids long-term storage stability.[1][2]
References
-
International Council for Harmonisation (ICH). (2022).[1][2] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[1][2]
-
PubChem. (n.d.).[1][2] this compound (Compound Summary). National Center for Biotechnology Information.[1][2] [2]
-
Zimmer, J. S. D., et al. (2010).[1][2][5] Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000.[1][2][5]
-
Hilhorst, M., et al. (2015).[1][2][6] Strategies for the prevention of non-specific binding in the quantitative determination of drugs in cerebrospinal fluid. QPS Netherlands.[1][2][7]
Sources
- 1. This compound | C18H18ClN3O2 | CID 193253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxy-loxapine-glucuronide | C24H26ClN3O8 | CID 169441915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qps.com [qps.com]
Comparative Analysis of 7-Hydroxyloxapine Metabolism by Different CYP Enzymes
[1][2]
Executive Summary
This guide provides a technical analysis of the metabolic pathways governing 7-Hydroxyloxapine (7-OH-Lox) , a pharmacologically active metabolite of the antipsychotic loxapine. Unlike the parent compound, which exhibits broad receptor affinity, 7-OH-Loxapine possesses a distinct pharmacological profile, particularly high affinity for D2 and 5-HT2A receptors.[1]
Understanding the specific Cytochrome P450 (CYP) enzymes responsible for both the formation (biogenesis) and clearance of 7-OH-Loxapine is critical for predicting drug-drug interactions (DDIs) and inter-individual variability (e.g., CYP2D6 polymorphisms). This guide compares the catalytic efficiency of major CYP isoforms—specifically CYP2D6 , CYP1A2 , and CYP3A4 —and provides validated experimental protocols for their assessment.
Part 1: The Metabolic Landscape
This compound is not a primary drug but a metabolite generated via aromatic hydroxylation. Its metabolic lifecycle involves two distinct phases:[1][2][3][4][5]
-
Biogenesis: Formation from Loxapine.
-
Clearance: Further metabolism to 7-hydroxyamoxapine (via N-demethylation) or conjugation (Glucuronidation).
Pathway Visualization
The following diagram illustrates the divergence of Loxapine metabolism, highlighting the specific enzymatic routes.
Figure 1: Metabolic pathways of Loxapine showing the central role of CYP2D6 in this compound formation and competing pathways mediated by CYP1A2 and CYP3A4.
Part 2: Comparative Analysis of CYP Isoforms
The metabolism of Loxapine is regioselective. Different CYP enzymes attack specific sites on the dibenzoxazepine scaffold.
CYP2D6: The 7-Hydroxylator
Role: Primary generator of this compound.[6][7]
-
Mechanism: CYP2D6 catalyzes the aromatic hydroxylation at the 7-position.
-
Kinetics: Exhibits high affinity (low
) for Loxapine but lower capacity ( ) compared to CYP1A2. -
Clinical Implication:
-
Polymorphism: Poor Metabolizers (PMs) of CYP2D6 show significantly reduced plasma ratios of 7-OH-Lox/Loxapine.
-
Inhibition: Strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will suppress 7-OH-Lox formation, potentially shunting metabolism toward the 8-OH or N-desmethyl pathways.
-
CYP1A2: The 8-Hydroxylator (Competitor)
Role: Primary generator of 8-Hydroxyloxapine.
-
Mechanism: Hydroxylates the 8-position.[8][9] This is the major metabolic route in terms of total mass balance.
-
Kinetics: High capacity enzyme.
-
Clinical Implication:
-
Smoking Effect: Polycyclic aromatic hydrocarbons in tobacco smoke induce CYP1A2. Smokers exhibit higher clearance of Loxapine and elevated 8-OH-Lox levels, but 7-OH-Lox levels are less affected because CYP2D6 is not inducible.
-
Specificity: In vitro studies using cDNA-expressed enzymes confirm CYP1A2 has minimal contribution to 7-hydroxylation.
-
CYP3A4: The N-Demethylator
Role: Forms Amoxapine and clears 7-OH-Loxapine.
-
Mechanism: Catalyzes N-demethylation at the piperazine ring.
-
Dual Action:
-
Converts Loxapine
Amoxapine.[1] -
Converts 7-OH-Loxapine
7-OH-Amoxapine (Secondary metabolism).
-
-
Clinical Implication: CYP3A4 inhibition (e.g., ketoconazole) increases Loxapine exposure and may prolong the half-life of 7-OH-Loxapine by blocking its downstream N-demethylation.
Comparative Data Summary
| Parameter | CYP2D6 | CYP1A2 | CYP3A4 |
| Primary Reaction | 7-Hydroxylation | 8-Hydroxylation | N-Demethylation |
| Substrate Specificity | High (Lox | High (Lox | Broad (Lox |
| Intrinsic Clearance ( | Moderate | High | Moderate |
| Inducibility | No | Yes (Smoking) | Yes (Rifampin, etc.) |
| Impact of Inhibition |
Part 3: Experimental Protocols
To validate the contribution of these enzymes in your own laboratory, use the following Reaction Phenotyping protocols. These are designed to be self-validating through the use of positive controls and specific inhibitors.
Workflow Visualization
Figure 2: Step-by-step workflow for in vitro metabolism studies using Human Liver Microsomes (HLM).
Protocol A: Chemical Inhibition in Human Liver Microsomes (HLM)
Objective: Determine the fraction metabolized (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System.
-
Specific Inhibitors:
-
Quinidine (CYP2D6 inhibitor, 1 µM).
-
Furafylline (CYP1A2 inhibitor, 10 µM).
-
Ketoconazole (CYP3A4 inhibitor, 1 µM).
-
-
Substrate: Loxapine (1 µM final concentration).
Procedure:
-
Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Inhibitor Addition: Aliquot microsomes into tubes. Add specific inhibitors to respective tubes. Include a "No Inhibitor" control (solvent only).
-
Pre-incubation: Incubate at 37°C for 5 minutes (allows inhibitor binding; crucial for mechanism-based inhibitors like Furafylline).
-
Substrate Addition: Add Loxapine (1 µM).
-
Initiation: Add NADPH (1 mM final).
-
Incubation: Incubate for 20 minutes (ensure linearity).
-
Termination: Quench with equal volume ice-cold Acetonitrile containing Internal Standard (e.g., Loxapine-d8).
-
Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for 7-OH-Lox (m/z 344
273) and 8-OH-Lox.
Data Analysis:
Calculate % Inhibition:
-
High inhibition with Quinidine confirms CYP2D6 dominance for 7-OH-Lox formation.
Protocol B: Recombinant CYP Kinetics
Objective: Determine
Procedure:
-
Use cDNA-expressed supersomes (Bactosomes) for CYP2D6, CYP1A2, and CYP3A4.
-
Incubate varying concentrations of Loxapine (0.1 – 50 µM) with fixed enzyme concentration (e.g., 20 pmol/mL).
-
Follow steps 5-8 from Protocol A.
-
Plot: Rate of formation (
) vs. Substrate concentration ( ). -
Fit: Michaelis-Menten equation to derive Intrinsic Clearance (
).
References
-
Luo, J. P., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & Drug Disposition.[4][7][10][11]
-
Cheung, S. W., et al. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography.[9] Journal of Chromatography B.
-
Wong, Y., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[12] Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Drug Approval Package. Adasuve (Loxapine) Inhalation Powder: Clinical Pharmacology and Biopharmaceutics Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Glucuronidation Enzymes, Genes and Psychiatry" by Jose de Leon [uknowledge.uky.edu]
- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 6. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
